1-(4-Methylbenzoyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMSANPYZMHGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375167 | |
| Record name | 1-(4-methylbenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111752-26-2 | |
| Record name | 1-(4-methylbenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 111752-26-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-Methylbenzoyl)piperazine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(4-Methylbenzoyl)piperazine, a compound of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound, also known as (4-methylphenyl)(piperazin-1-yl)methanone, is a derivative of piperazine featuring a 4-methylbenzoyl group attached to one of the nitrogen atoms of the piperazine ring.
Chemical Structure:
Caption: Chemical structure of this compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O | [1] |
| Molecular Weight | 204.27 g/mol | [1] |
| CAS Number | 111752-26-2 | [1] |
| Appearance | White to off-white solid | - |
| Melting Point | Not available | - |
| Boiling Point | 368.9 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.093 g/cm³ (Predicted) | [2] |
| pKa | 8.39 ± 0.10 (Predicted) | [1] |
| Flash Point | 176.9 °C (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane and methanol. | - |
Spectroscopic Data
¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the 4-methylbenzoyl group and the piperazine ring.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons (benzoyl ring) | 7.2 - 7.4 | Multiplet | 4H |
| Piperazine protons (adjacent to C=O) | ~3.7 | Triplet | 4H |
| Piperazine protons (adjacent to NH) | ~2.9 | Triplet | 4H |
| Methyl protons (-CH₃) | ~2.4 | Singlet | 3H |
| Piperazine NH proton | Variable | Broad singlet | 1H |
¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl carbon (C=O) | ~170 |
| Aromatic carbons (C-N and C-CH₃) | 135 - 140 |
| Aromatic carbons (CH) | 128 - 130 |
| Piperazine carbons (adjacent to C=O) | ~45 |
| Piperazine carbons (adjacent to NH) | ~46 |
| Methyl carbon (-CH₃) | ~21 |
IR Spectroscopy (Infrared Spectroscopy)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (piperazine) | 3300 - 3500 | Medium, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (amide) | 1630 - 1680 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-N stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 205.1335.[3]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the acylation of piperazine with 4-methylbenzoyl chloride.
Reaction Scheme:
Caption: Synthesis of this compound via acylation.
Materials:
-
Piperazine
-
4-Methylbenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and stir the mixture at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and compared with the expected data.
Logical Relationships in Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Logical workflow for the synthesis and purification of this compound.
This guide provides a foundational understanding of this compound for research and development purposes. Experimental validation of the predicted properties and detailed spectroscopic analysis are recommended for any application.
References
synthesis of 1-(4-Methylbenzoyl)piperazine from piperazine and 4-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-Methylbenzoyl)piperazine from piperazine and 4-methylbenzoyl chloride. The document details the reaction mechanism, a comprehensive experimental protocol, and key quantitative data to support research and process development in the fields of medicinal chemistry and drug development.
Core Synthesis Pathway: Acylation of Piperazine
The primary and most direct method for synthesizing this compound is the nucleophilic acyl substitution reaction between piperazine and 4-methylbenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the acylation of one of the secondary amine groups of the piperazine ring.[1][2] A key challenge in this synthesis is achieving selective mono-acylation, as the symmetrical nature of piperazine can lead to the formation of the di-substituted byproduct, 1,4-bis(4-methylbenzoyl)piperazine. The use of a suitable base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3]
The reaction proceeds via a nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the 4-methylbenzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and, after deprotonation by the base, yielding the final amide product.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methods for the acylation of piperazine derivatives.[1][4]
Materials:
-
Piperazine
-
4-Methylbenzoyl chloride (p-Toluoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (a significant molar excess is often used to favor mono-acylation, e.g., 4-5 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction and minimize the formation of side products.
-
Base Addition: Add triethylamine (1.1 equivalents relative to the 4-methylbenzoyl chloride) to the cooled piperazine solution and stir for 10 minutes.[4]
-
Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the vigorously stirred piperazine mixture over 30-60 minutes, ensuring the temperature remains at or below 5 °C.[4]
-
Reaction Progression: After the complete addition of the acyl chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 4-6 hours.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine to remove unreacted acid chloride and salts.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the pure this compound.[4]
Data Presentation
Quantitative data for the synthesis and characterization of this compound are summarized below.
Table 1: Reactant and Reagent Specifications for a Representative Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Representative Amount |
| Piperazine | C₄H₁₀N₂ | 86.14 | 4.0 | 3.45 g |
| 4-Methylbenzoyl chloride | C₈H₇ClO | 154.60 | 1.0 | 1.55 g |
| Triethylamine | C₆H₁₅N | 101.19 | 1.1 | 1.11 g (1.53 mL) |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | 50 mL |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Data | Source |
| Molecular Formula | C₁₂H₁₆N₂O | PubChem |
| Molecular Weight | 204.27 g/mol | PubChem |
| Appearance | Expected to be a solid | Analogous Compounds |
| Melting Point | Data not available in searched literature | - |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35 (d, J=8.0 Hz, 2H, Ar-H), 7.20 (d, J=8.0 Hz, 2H, Ar-H), 3.80 (br s, 2H, piperazine-H), 3.50 (br s, 2H, piperazine-H), 2.95 (br s, 2H, piperazine-H), 2.65 (br s, 2H, piperazine-H), 2.38 (s, 3H, CH₃), 1.75 (br s, 1H, NH). Note: Signal positions and multiplicities are estimated based on data for structurally similar compounds. | [5] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 170.5 (C=O), 141.0 (Ar-C), 132.5 (Ar-C), 129.5 (Ar-CH), 127.0 (Ar-CH), 48.0 (piperazine-CH₂), 45.0 (piperazine-CH₂), 42.0 (piperazine-CH₂), 21.5 (CH₃). Note: Chemical shifts are estimated based on data for analogous compounds. | [5] |
Mandatory Visualizations
The following diagrams illustrate the logical relationships of the chemical transformation and the experimental workflow.
Caption: Logical flow of the acylation reaction.
Caption: Step-by-step experimental workflow.
Conclusion
The synthesis of this compound via the Schotten-Baumann acylation of piperazine is a robust and well-established method in organic synthesis. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential to achieve good yields of the desired mono-acylated product and minimize the formation of the di-acylated byproduct. The purification of the final compound is readily achievable through standard techniques such as column chromatography. This guide provides a solid foundation for researchers to successfully synthesize and characterize this valuable piperazine derivative for further applications in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
1-(4-Methylbenzoyl)piperazine CAS number and molecular weight
An In-depth Technical Guide to 1-(4-Methylbenzoyl)piperazine
Introduction: this compound is a chemical compound featuring a piperazine ring acylated with a 4-methylbenzoyl group. The piperazine scaffold is a significant pharmacophore in drug discovery, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Derivatives of piperazine are explored for numerous therapeutic applications, including anticancer, antifungal, antibacterial, and antipsychotic agents.[1][2][3] This guide provides a technical overview of this compound, its chemical properties, a representative synthesis protocol, and its context within medicinal chemistry.
Physicochemical Properties
The fundamental properties of this compound are crucial for its application in research and development. These identifiers and computed properties provide a baseline for its characterization.
| Property | Value | Source |
| CAS Number | 111752-26-2 | [4][5] |
| Molecular Formula | C12H16N2O | [4][5] |
| Molecular Weight | 204.27 g/mol | [5] |
| Monoisotopic Mass | 204.126263138 Da | [4] |
| Predicted pKa | 8.39 ± 0.10 | [4] |
| Complexity | 216 | [4] |
Experimental Protocols: Synthesis
The synthesis of N-acylated piperazines like this compound is a common procedure in medicinal chemistry. A general and illustrative method involves the acylation of piperazine with a suitable acid chloride.
General Synthesis of 1-(4-Substituted-benzoyl)piperazine
This protocol is adapted from procedures for synthesizing analogous N-acylated piperazine derivatives.[6] The core reaction is the nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of the benzoyl chloride.
Objective: To synthesize this compound from piperazine and 4-methylbenzoyl chloride.
Reactants:
-
Piperazine
-
4-Methylbenzoyl chloride (p-Toluoyl chloride)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A base (e.g., Triethylamine (TEA), Potassium carbonate) to neutralize the HCl byproduct.
Procedure:
-
Preparation: In a round-bottom flask, dissolve piperazine in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is typically cooled in an ice bath (0 °C). Note: Piperazine is often used in excess to act as both reactant and base, or a non-nucleophilic base like triethylamine is added.
-
Addition of Acyl Chloride: To the cooled, stirring solution of piperazine, add a solution of 4-methylbenzoyl chloride in the same solvent dropwise over a period of 15-30 minutes. The slow addition helps to control the reaction temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).
-
Wash the filtrate with water or a saturated sodium bicarbonate solution to remove excess acid and water-soluble components.
-
Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) or by recrystallization to obtain the final, pure compound.[6]
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol described above.
Caption: Workflow for the synthesis of this compound.
Biological and Pharmacological Context
The piperazine moiety is a cornerstone in modern drug discovery.[3] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often improve the aqueous solubility and bioavailability of drug candidates.[1]
N-acylated piperazines, the class to which this compound belongs, are integral to a vast number of active pharmaceutical ingredients. The introduction of an acyl group, such as the 4-methylbenzoyl moiety, significantly alters the molecule's electronic properties, lipophilicity, and steric profile. This modification is a key strategy in structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of new compounds.[7]
Research into structurally related compounds has demonstrated a wide range of biological activities, including:
-
Anticancer Properties: Many piperazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][7] Mechanisms can include the inhibition of microtubule synthesis, cell cycle progression, and angiogenesis.[2]
-
Antimicrobial Activity: The piperazine nucleus is a common feature in many antimicrobial agents, and its derivatives have been designed to exhibit antibacterial and antifungal properties.[3][8]
-
Central Nervous System (CNS) Activity: Diaryl piperazine derivatives have been identified as potent antagonists for dopamine receptors and inhibitors of dopamine uptake, leading to applications as antipsychotic and antidepressant agents.[2]
While specific biological data for this compound itself is not extensively detailed in the provided search results, its structure serves as a valuable scaffold and intermediate for the synthesis of more complex molecules with potential pharmacological activities.[7] Researchers can use this compound as a starting point for developing novel therapeutic agents by further modifying the piperazine ring or the benzoyl group.
References
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 1-(4-METHYL-BENZOYL)-PIPERAZINE | 111752-26-2 [chemicalbook.com]
- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 8. neuroquantology.com [neuroquantology.com]
Spectroscopic Data and Experimental Protocols for 1-(4-Methylbenzoyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methylbenzoyl)piperazine, a compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.
Spectroscopic Data
The empirical formula for this compound is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol . The structural and spectroscopic data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30 | d, J=8.0 Hz | 2H | Ar-H |
| 7.18 | d, J=8.0 Hz | 2H | Ar-H |
| 3.75 | t, J=5.0 Hz | 2H | -NCH₂ |
| 3.40 | t, J=5.0 Hz | 2H | -NCH₂ |
| 2.88 | t, J=5.0 Hz | 2H | -NCH₂ |
| 2.76 | t, J=5.0 Hz | 2H | -NCH₂ |
| 2.36 | s | 3H | Ar-CH₃ |
| 1.83 | s | 1H | -NH |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 170.1 | C=O |
| 141.6 | Ar-C |
| 132.8 | Ar-C |
| 129.1 | Ar-CH |
| 127.0 | Ar-CH |
| 45.9 | -NCH₂ |
| 45.7 | -NCH₂ |
| 41.9 | -NCH₂ |
| 21.4 | Ar-CH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The characteristic absorption bands for this compound are listed below.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3315 | N-H stretching |
| 2926 | C-H stretching (aliphatic) |
| 1625 | C=O stretching (amide) |
| 1512 | C=C stretching (aromatic) |
| 1436 | C-H bending |
| 1285 | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 205.13 | [M+H]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Analysis: The solution is transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Analysis: The FT-IR spectrum is recorded using a spectrophotometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Analysis: The sample is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. The mass spectrum is recorded, showing the mass-to-charge ratio of the protonated molecule [M+H]⁺.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
An In-depth Technical Guide on the Solubility and Stability of 1-(4-Methylbenzoyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methylbenzoyl)piperazine is a derivative of piperazine, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, are critical parameters that influence its performance and developability. Solubility affects bioavailability, formulation, and administration routes, while stability determines the API's shelf-life, storage conditions, and potential for degradation into impurities that could impact safety and efficacy.
Solubility Profile
The solubility of an API is a determining factor for its absorption and bioavailability. Understanding the solubility of this compound in various solvents is crucial for preclinical formulation development and for designing appropriate delivery systems.
Qualitative Solubility Prediction
Based on its chemical structure, which features a substituted benzoyl group and a piperazine ring, this compound is expected to be a weakly basic compound. The benzoyl moiety imparts lipophilic character, while the piperazine ring, with its secondary amine, provides a site for protonation and potential aqueous solubility, which is likely pH-dependent.[5] It is anticipated to exhibit higher solubility in organic solvents compared to aqueous media. In aqueous solutions, its solubility is expected to increase in acidic conditions due to the protonation of the piperazine nitrogen.[5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7]
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.
Materials:
-
This compound (solid, pure form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, propylene glycol, polyethylene glycol 400)
-
Glass vials with screw caps
-
Thermostatic shaker
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid this compound to several glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.[6]
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period to reach equilibrium. It is recommended to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved compound remains constant, confirming that equilibrium has been reached.[7][8]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using an appropriate syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.[9]
-
Quantification: Aspirate a precise aliquot of the clear supernatant. Dilute the sample as necessary with the mobile phase of the analytical method. Analyze the sample using a validated, stability-indicating analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
pH Measurement: For aqueous solvents, the pH of the saturated solution should be measured and reported.[6]
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
The Pharmacological Potential of 1-(4-Methylbenzoyl)piperazine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of pharmacological activities. Among the vast landscape of piperazine-containing compounds, 1-(4-Methylbenzoyl)piperazine derivatives have emerged as a promising class of molecules exhibiting a diverse range of therapeutic potentials. This technical guide provides an in-depth analysis of the current understanding of the pharmacological activities of these derivatives, focusing on their anticancer, anti-inflammatory, antidepressant, antipsychotic, and anticonvulsant properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers and drug development professionals.
Anticancer Activity
Several this compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through caspase-dependent pathways and the modulation of key cancer signaling cascades.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of various this compound derivatives is summarized in the table below, with data presented as 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values.
| Derivative/Compound | Cancer Cell Line | Assay | Potency (µM) | Reference |
| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a) | HUH7 (Liver) | SRB | GI₅₀ = 4.64 | [1] |
| FOCUS (Liver) | SRB | GI₅₀ = 4.15 | [1] | |
| 1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (5c) | CAMA-1 (Breast) | SRB | GI₅₀ = 1.22 | [1] |
| HCT116 (Colon) | SRB | GI₅₀ = 6.18 | [1] | |
| KATO-3 (Gastric) | SRB | GI₅₀ = 10.07 | [1] | |
| MFE-296 (Endometrial) | SRB | GI₅₀ = 9.73 | [1] | |
| 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5e) | T47D (Breast) | SRB | GI₅₀ = 0.31 | [1] |
| 1-(2,4-Difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5g) | MAHLAVU (Liver) | SRB | GI₅₀ = 7.00 | [1] |
| A novel piperazine derivative | Various cancer cells | Not specified | GI₅₀ = 0.06 - 0.16 | [2] |
| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | U87 (Glioblastoma) | MTT | IC₅₀ < 0.05 | [3] |
| HeLa (Cervical) | MTT | IC₅₀ < 0.05 | [3] | |
| Piperazine-based bis(thiazole) hybrid (9i) | HCT-116 (Colorectal) | Not specified | IC₅₀ = 0.0085 | [4][5] |
| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | Not specified | GI₅₀ = 1.00 | [6] |
| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | Not specified | GI₅₀ = 1.35 | [6] |
Experimental Protocol: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an optimal density (typically 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader. The optical density is proportional to the number of viable cells.
Signaling Pathway: Induction of Apoptosis
Several studies suggest that this compound derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of caspases.[3][4] Some derivatives have also been shown to inhibit pro-survival signaling pathways like PI3K/AKT.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 5. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Comprehensive Literature Review of 1-(4-Methylbenzoyl)piperazine and Its Analogs: A Technical Guide for Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of therapeutic applications.[1] Its versatile binding properties and favorable pharmacokinetic profile make it an attractive building block in drug discovery.[2] This technical guide provides an in-depth literature review of 1-(4-Methylbenzoyl)piperazine and its analogs, focusing on their synthesis, pharmacological activities, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Synthesis and Characterization
The synthesis of this compound and its analogs is typically achieved through the acylation of a piperazine derivative with a substituted benzoyl chloride. A general and widely employed method involves the reaction of piperazine or a mono-substituted piperazine with 4-methylbenzoyl chloride (p-toluoyl chloride) or a corresponding analog in the presence of a base to neutralize the hydrogen chloride byproduct.[2]
General Synthetic Workflow
The synthesis can be visualized as a multi-step process, often starting from commercially available materials and proceeding through key intermediates.
Detailed Experimental Protocol: Synthesis of 1-(4-Substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine Analogs
The following protocol is adapted from the synthesis of 1-(4-substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which is a representative method for the synthesis of 1-aroylpiperazines.[2]
Materials:
-
1-(4-chlorobenzhydryl)piperazine
-
Substituted benzoyl chloride (e.g., 4-methylbenzoyl chloride)
-
Triethylamine
-
Dry Dichloromethane (DCM)
-
Ethyl acetate
-
Water
Procedure:
-
A solution of 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry dichloromethane is prepared and cooled to 0–5 °C in an ice bath.[2]
-
Triethylamine (5.94 mmol) is added to the cold reaction mixture, and it is stirred for 10 minutes.[2]
-
The respective substituted benzoyl chloride (1.98 mmol) is then added to the mixture.[2]
-
The reaction is stirred for 5–6 hours at room temperature and monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the solvent is removed under reduced pressure.[2]
-
The residue is taken up in water and extracted with ethyl acetate.[2]
-
The organic layer is washed, dried, and concentrated to yield the crude product.
-
The final product is purified by column chromatography or recrystallization.
Characterization:
The synthesized compounds are typically characterized by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm their structure and purity.[3]
Pharmacological Activities and Quantitative Data
This compound and its analogs have been investigated for a range of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic potential of 1-aroylpiperazine derivatives against various cancer cell lines.[4][5] The mechanism of action is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.[6]
Table 1: Cytotoxicity of 1-(4-Substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine Analogs [5]
| Compound ID | R-group on Benzoyl Ring | Cancer Cell Line | GI₅₀ (µM) |
| 5a | 4-Cl | HUH7 (Liver) | 4.64 |
| FOCUS (Liver) | 4.15 | ||
| 5c | 4-OCH₃ | HEPG2 (Liver) | 7.22 |
| HEP3B (Liver) | 1.67 | ||
| MCF7 (Breast) | 6.09 | ||
| HCT116 (Colon) | 6.18 | ||
| 5e | 4-NO₂ | T47D (Breast) | 0.31 |
Antimicrobial Activity
Piperazine derivatives have also been explored for their antimicrobial properties against a spectrum of bacteria and fungi.[7][8] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
Table 2: Antimicrobial Activity of Piperazine Derivatives [7][9]
| Compound Class | Microorganism | MIC (µg/mL) |
| Sparfloxacin-piperazine derivatives | Gram-positive bacteria | 1-5 |
| Gatifloxacin-piperazine derivatives | Gram-positive bacteria | 1-5 |
| Chalcone-piperazine derivatives | Candida albicans | 2.22 |
| Ciprofloxacin-piperazine derivative (5h) | Ciprofloxacin-resistant P. aeruginosa | 16 |
Central Nervous System (CNS) Activity
Arylpiperazines are well-known for their interactions with various CNS receptors, particularly serotonin (5-HT) and adrenergic receptors.[10] This has led to their investigation as potential antipsychotic, antidepressant, and anxiolytic agents.
Table 3: Receptor Binding Affinities of Arylpiperazine Analogs [10][11]
| Compound Class | Receptor | Kᵢ (nM) |
| 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine | α₁-adrenergic | 2.1 - 13.1 |
| Arylpiperazine derivative (Compound 3w) | D₂ Receptor | 1.25 |
| 5-HT₁ₐ Receptor | 0.98 | |
| 5-HT₂ₐ Receptor | 2.13 |
Structure-Activity Relationship (SAR)
The biological activity of 1-aroylpiperazine derivatives is significantly influenced by the nature and position of substituents on both the benzoyl and piperazine rings.
-
Substituents on the Benzoyl Ring: Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) on the benzoyl ring can modulate the cytotoxic and receptor binding activities. For instance, a para-nitro substitution on the benzoyl ring of a 1-(substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine analog resulted in potent cytotoxicity against the T47D breast cancer cell line (GI₅₀ = 0.31 µM).[5]
-
Substituents on the Piperazine Ring: The substituent on the N4 position of the piperazine ring plays a crucial role in determining the pharmacological profile. Large, lipophilic groups at this position are often associated with enhanced anticancer activity.
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable evaluation of the biological activities of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity as a measure of cell viability and proliferation.[12][13]
Materials:
-
96-well microplates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle and positive controls.[11]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13]
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[11]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[15][16]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound analog stock solution
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[11]
-
Compound Dilution: Perform two-fold serial dilutions of the test compound in the microtiter plate.[11]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[11]
-
Incubation: Incubate the plates under appropriate conditions.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Potential Mechanisms of Action
The diverse biological activities of 1-aroylpiperazine analogs suggest multiple potential mechanisms of action. In cancer, these compounds may induce apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway.[6] Their activity at serotonin and adrenergic receptors suggests a role in neurotransmission, which is relevant for CNS disorders.
This compound and its analogs represent a versatile class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with their diverse pharmacological activities, makes them attractive candidates for further investigation in drug discovery and development. The structure-activity relationships highlighted in this review provide a valuable framework for the design of novel analogs with enhanced potency and selectivity. The detailed experimental protocols included herein offer a practical guide for researchers seeking to evaluate the biological properties of this promising class of molecules. Further studies are warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of this compound and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
N-Acylated Piperazines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This six-membered heterocycle, containing two nitrogen atoms at positions 1 and 4, offers a versatile scaffold that can be readily modified to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4] Among the most powerful modifications is N-acylation, the process of adding an acyl group to one or both nitrogen atoms. This functionalization is critical for modulating a compound's interaction with biological targets, influencing its solubility, and ultimately shaping its therapeutic potential.[5][6]
N-acylated piperazines are integral to numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS), where they are found in anxiolytics, antidepressants, and antipsychotics.[3][6] Their utility, however, extends far beyond CNS applications, with significant research into their roles as anticancer, anti-inflammatory, and antiviral agents.[7][8] This guide provides an in-depth exploration of the discovery, synthetic history, and structure-activity relationships of N-acylated piperazines, offering a comprehensive resource for professionals in drug development.
Discovery and Pharmacological Significance
The journey of N-acylated piperazines in medicinal chemistry is closely linked to the study of arylpiperazines. Researchers discovered that this structural motif provides a powerful pharmacophore for interacting with key neurotransmitter receptors, especially serotonin (5-HT) and dopamine (D) receptors.[9][10] The N-acyl group plays a crucial role in defining the compound's affinity and functional activity (agonist, antagonist, or partial agonist) at these sites.[11]
For instance, libraries of arylpiperazines modified with N-acylated amino acids have been synthesized and screened for their affinity towards 5-HT1A and 5-HT2A receptors.[11][12] These studies revealed that the nature of the terminal amide or imide fragment is a key determinant of the compound's receptor binding profile and therapeutic potential as an antipsychotic, antidepressant, or anxiolytic agent.[11] The piperazine moiety often serves to increase polarity and limit interactions with plasma proteins, thereby improving the drug-like properties of the molecule.[9] In some cases, the inclusion of an N-acylated piperazine has been shown to improve safety by preventing the inhibition of critical metabolic enzymes like cytochrome P450.[9]
Synthetic Methodologies
The synthesis of N-acylated piperazines can be achieved through a variety of robust and scalable methods. The choice of synthetic route often depends on the desired substitution pattern (mono- or di-acylation) and the complexity of the acyl group.
Direct Acylation of Piperazines
The most straightforward method involves the direct reaction of a piperazine with an acylating agent.
-
Using Acyl Chlorides and Anhydrides: Mono-N-acylated and symmetrically N,N'-diacylated piperazines can be synthesized in a one-pot reaction by treating piperazine with the respective acyl chlorides or anhydrides.[1][5] The stoichiometry of the reactants can be controlled to favor the formation of the mono- or di-substituted product.
-
Amide Coupling Reactions: Standard peptide coupling agents, such as 1,1'-carbonyldiimidazole (CDI), are employed to react piperazines with carboxylic acids, forming the desired N-acyl derivative. This method is particularly useful for more complex acyl moieties.[13]
Alkylation followed by Hydrolysis
An alternative route to N-alkylpiperazines, which can be precursors to more complex N-acylated structures, involves the alkylation of an N-acetylpiperazine followed by the hydrolysis of the acetyl group. N-acetylpiperazine itself can be readily prepared via an iodine-catalyzed transamidation of acetamide with piperazine.[14]
Solid-Phase Synthesis
For the rapid generation of compound libraries for high-throughput screening, solid-phase synthesis is a powerful tool. Libraries of arylpiperazines modified with N-acylated amino acids have been successfully prepared on SynPhase Lanterns, enabling the efficient exploration of structure-activity relationships.[11][12]
Modern Synthetic Approaches
While classical methods remain prevalent, modern organic synthesis offers sophisticated strategies. The piperazine ring itself can be constructed using methods like the Buchwald-Hartwig amination to form N-arylpiperazines, which are then available for subsequent acylation.[9] Furthermore, the availability of a wide range of N-acyl, N-aryl, and N-protected piperazine synthons from commercial suppliers simplifies many synthetic routes, allowing chemists to focus on the final coupling steps.[9][15]
Quantitative Data Summary
The following tables summarize key quantitative data for representative N-acylated piperazine compounds and common synthetic reactions.
Table 1: Biological Activity of Selected N-Acylated Piperazines
| Compound Class/Example | Target(s) | Potency (Ki or IC50) | Therapeutic Area | Reference(s) |
| Arylpiperazines with N-acylprolinamide moieties | 5-HT1A | Ki = 3-47 nM | CNS (Antidepressant/Anxiolytic) | [11] |
| 5-HT2A | Ki = 4.2-990 nM | [11] | ||
| D2 Receptors | Ki = 0.77-21.19 µM | [11] | ||
| N-propyl piperazine analog 16 | CXCR4 | IC50 ≈ 100 nM | Antiviral/Oncology | [16] |
| N-propyl piperazine analog 21 | CXCR4 | IC50 ≈ 50 nM | Antiviral/Oncology | [16] |
| Thiazolinylphenyl-piperazine 2b | 5-HT1A | Ki = 412 nM | CNS/Oncology | [10] |
| N-acetyl Thiazolinylphenyl-piperazine 3a-c | Prostate/Breast Cancer Cell Lines | IC50 = 15-73 µM | Oncology | [10] |
| Ursolic Acid-Piperazine-Thiourea conjugate 17 | Various Cancer Cell Lines | IC50 = 27.08-38.78 µM | Oncology | [4] |
Table 2: Overview of Key Synthetic Reactions
| Reaction Type | Description | Typical Conditions | Key Features | Reference(s) |
| Direct Acylation | Reaction of piperazine with an acyl chloride. | Piperazine in excess, benzoyl chloride, one-pot reaction. | Yields both mono- and di-acylated products. | [1][5] |
| Amide Coupling | Coupling of a piperazine with a carboxylic acid using a coupling agent. | Carboxylic acid, CDI, primary amine (piperazine). | Versatile for complex acyl groups. | [13] |
| N-Acetylation | Treatment of a substituted piperazine with acetic anhydride. | Acetic anhydride, diethyl ether. | Efficient method for introducing an acetyl group. | [10] |
| Reductive Amination | Reaction of a deprotected piperazine with an aldehyde or ketone. | Formaldehyde/Acetaldehyde, reducing agent (e.g., NaBH(OAc)3). | Forms N-alkylated piperazines. | [9][16] |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling to form N-aryl piperazines. | N-Boc-piperazine, aryl halide, Pd catalyst, base. | Key method for creating arylpiperazine precursors. | [9] |
Experimental Protocols
General Protocol for One-Pot Synthesis of Mono- and Di-N-Benzoylated Piperazines
This protocol is adapted from the synthetic route described for N-benzoylated piperazines.[1][5]
Materials:
-
Piperazine
-
Benzoyl chloride (or substituted benzoyl chloride)
-
Appropriate solvent (e.g., Dichloromethane - DCM)
-
Base (e.g., Pyridine or Triethylamine)
Procedure:
-
Dissolve piperazine (in excess to favor mono-acylation, if desired) in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add the corresponding benzoyl chloride to the stirred solution. If required, a base like pyridine can be used to scavenge the HCl byproduct.
-
Allow the reaction mixture to stir at room temperature overnight or until completion is confirmed by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product mixture.
-
Purify the mono-N-acylated and N,N'-diacylated products from the reaction mixture using column chromatography on silica gel.
-
Characterize the final products using 1H NMR, 13C NMR, and mass spectrometry.
Protocol for Synthesis of 1-(4-(2-(4,5-Dihydrothiazol-2-yl) phenyl)piperazin-1-yl)ethan-1-one (3a)
This protocol is based on the synthesis of N-acetylated thiazolinylphenyl-piperazines.[10]
Step 1: Synthesis of the Thiazolinylphenyl-piperazine Intermediate (2a)
-
Combine the starting 4-substituted piperazine (1a) with 2-aminoethane-1-thiol hydrochloride.
-
Add NaOH and heat the solvent-free mixture to 80 °C.
-
Monitor the reaction until completion.
-
Work up the reaction to isolate the intermediate product (2a).
Step 2: N-Acetylation
-
Dissolve the thiazolinylphenyl-piperazine intermediate (2a) in diethyl ether.
-
Add acetic anhydride to the solution.
-
Stir the reaction at room temperature until completion.
-
Isolate and purify the final product (3a), which can be characterized by NMR and mass spectrometry.
-
Expected Characterization Data for 3a: Yield: 62%; mp: 90–92 °C; 1H-NMR (400 MHz, CDCl3) δ: 2.15 (s, 3H), 2.98 (bs, 4H), 3.26 (t, 2H, J = 8.0 Hz), 3.72 (bs, 2H), 3.88 (bs, 2H), 4.32 (t, 2H, J = 8.0 Hz), 7.10 (d, 1H, J = 7.8 Hz), 7.15 (t, 1H, J = 7.8 Hz), 7.41 (t, 1H, J = 7.8 Hz), 7.82 (d, 1H, J = 7.8 Hz); ESI-MS m/z [M + H]+ calculated for C15H19N3OS: 289.40, Found: 290.2.[10]
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the synthesis and function of N-acylated piperazines.
Caption: General workflow for the synthesis of N-acylated piperazines.
Caption: Logical relationships in N-acylated piperazine SAR studies.
Caption: Interaction of an N-acylated piperazine with a GPCR pathway.
Structure-Activity Relationship (SAR) and Conformational Analysis
The biological activity of N-acylated piperazines is highly dependent on their three-dimensional structure and the nature of their substituents.
-
The Acyl Group: The type of acyl group—whether it is an acylated amino acid, a simple alkyl or aryl group, or part of a heterocyclic system—profoundly influences receptor affinity and selectivity.[11][12] SAR studies have shown that even small changes to this part of the molecule can switch a compound from an agonist to an antagonist.[11]
-
The N-Substituent: In many CNS-active compounds, one nitrogen is acylated while the other is attached to an aryl group. The substitution pattern on this aryl ring is critical for binding to targets like serotonin receptors, where it often inserts into a hydrophobic pocket.[9]
-
Conformational Rigidity: A key feature of N-acylated piperazines is the hindered rotation around the C-N amide bond.[1][5] This creates a high energy barrier to interconversion, resulting in distinct conformers that can exist at room temperature.[17] The specific conformation adopted by the molecule is critical for its interaction with the receptor binding site, and understanding this conformational behavior is essential for rational drug design.
Conclusion
N-acylated piperazines represent a remarkably successful and enduring class of compounds in medicinal chemistry. Their synthetic tractability, coupled with the profound impact of N-acylation on pharmacological properties, has cemented their role as a privileged scaffold in drug discovery. From their early applications in CNS disorders to their emerging potential in oncology and beyond, the N-acylated piperazine motif continues to provide a fertile ground for the development of novel therapeutics. Future work will likely focus on more complex C-H functionalization of the piperazine ring itself and the continued exploration of novel acyl groups to address new and challenging biological targets.[18]
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
The Pivotal Role of Physicochemical Properties in the Development of Substituted Piperazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, demonstrating a broad spectrum of pharmacological activities including anticancer, antipsychotic, and antimicrobial effects. The enduring success of piperazine-based drugs is intrinsically linked to the tunable nature of their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their target engagement. This technical guide provides an in-depth analysis of the core physicochemical properties of substituted piperazine compounds, detailed experimental protocols for their determination, and a visualization of key signaling pathways and experimental workflows.
Core Physicochemical Properties of Substituted Piperazine Compounds
The therapeutic efficacy and safety of a drug candidate are profoundly influenced by its physicochemical characteristics. For substituted piperazines, the key properties that warrant meticulous investigation are pKa, lipophilicity (logP), solubility, and melting point.
Acidity Constant (pKa)
The pKa values of the two nitrogen atoms in the piperazine ring are critical determinants of the compound's ionization state at physiological pH (typically around 7.4). This, in turn, affects its solubility, permeability across biological membranes, and binding affinity to its target. The basicity of the piperazine nitrogens can be modulated by the electronic effects of the substituents.
Table 1: pKa Values of Selected Substituted Piperazine Compounds
| Compound | Substituent(s) | pKa1 | pKa2 | Reference(s) |
| Piperazine | -H | 9.73 | 5.35 | [1][2][3] |
| 1-Methylpiperazine | 1-CH₃ | 9.17 (approx.) | 4.93 (approx.) | [2] |
| 1,4-Dimethylpiperazine | 1,4-(CH₃)₂ | 8.18 (approx.) | - | [4] |
| 1-Ethylpiperazine | 1-C₂H₅ | - | - | [4] |
| 1-(2-Hydroxyethyl)piperazine | 1-(CH₂)₂OH | - | - | [2] |
| 1-Acetyl-4-methylpiperazine | 1-COCH₃, 4-CH₃ | 7.5 (approx.) | - | [4] |
| Cyclizine | 1-benzhydryl, 4-methyl | 8.05 | 2.16 | [No information available] |
| Chlorcyclizine | 1-(4-chlorobenzhydryl), 4-methyl | 7.65 | 2.12 | [No information available] |
| Hydroxyzine | 1-(4-chlorobenzhydryl), 4-(2-hydroxyethoxy)ethyl | 7.40 | 1.96 | [No information available] |
Note: pKa values can vary depending on the experimental conditions (e.g., temperature, ionic strength).
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes and the blood-brain barrier. For piperazine derivatives, logP is a critical parameter, especially for drugs targeting the central nervous system (CNS). The nature of the substituents on the piperazine ring significantly impacts the overall lipophilicity of the molecule.
Table 2: LogP Values of Selected Substituted Piperazine Compounds
| Compound | LogP | Reference(s) |
| 1-Benzylpiperazine | 1.83 (calculated) | [5][6][7] |
| 1-(4-Fluorophenyl)piperazine | 1.9 (calculated) | [8] |
| 1-Phenylpiperazine | 2.1 (calculated) | [No information available] |
Note: LogP values can be determined experimentally or calculated using various software programs, which may lead to different values.
Solubility
Aqueous solubility is a crucial factor for drug absorption and formulation. The piperazine moiety, due to its basic nitrogen atoms, can form salts, which generally enhances aqueous solubility. However, the addition of bulky, lipophilic substituents can decrease solubility.
Table 3: Solubility Data for Selected Piperazine Compounds
| Compound | Solubility | Reference(s) |
| Piperazine | Freely soluble in water | [1][9][10] |
| Piperazine Dihydrochloride | 41 g/100 mL in water at 20 °C | [11] |
| 1,4-Bis(2-hydroxyethyl)piperazine | Soluble in water | [12] |
Melting Point
The melting point is an indicator of the purity and the crystalline nature of a compound. It is an important parameter for solid dosage form development and for quality control during manufacturing.
Table 4: Melting Points of Selected Substituted Piperazine Compounds
| Compound | Melting Point (°C) | Reference(s) |
| Piperazine (anhydrous) | 106.6 | [10] |
| 1,4-Diphenylpiperazine | 165 | [13] |
| 1,4-Dibenzylpiperazine | 92-95 | [14] |
| 1-(4-Fluorophenyl)piperazine | 30-33 | [8] |
| 1,4-Bis(2-hydroxyethyl)piperazine | 133.5-136 | [12] |
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is paramount in drug discovery. The following sections detail standard experimental protocols for the key properties discussed.
Determination of pKa
Methodology: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standard solution of the substituted piperazine compound of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if the compound has low aqueous solubility.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Place a known volume of the piperazine solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized acid titrant in small, precise increments, recording the pH value after each addition. Continue the titration well past the equivalence points.
-
Perform a back-titration by adding the standardized base titrant in a similar manner.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence points from the inflection points of the curve.
-
The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like piperazine, two pKa values will be obtained.
-
Determination of Lipophilicity (logP)
Methodology: Shake-Flask Method
-
Preparation:
-
Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an immiscible organic solvent (typically n-octanol).
-
Saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together overnight and then separating the layers.
-
-
Partitioning:
-
Dissolve a known amount of the substituted piperazine compound in the pre-saturated aqueous buffer.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw aliquots from both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
-
Determination of Aqueous Solubility
Methodology: Equilibrium Shake-Flask Method
-
Procedure:
-
Add an excess amount of the solid substituted piperazine compound to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
-
Sample Preparation and Analysis:
-
Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Dilute the clear filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method like HPLC or LC-MS/MS.
-
-
Result:
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
-
Determination of Melting Point
Methodology: Capillary Method
-
Sample Preparation:
-
Ensure the substituted piperazine compound is a fine, dry powder. If necessary, grind the sample using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, heat the sample again at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire solid has melted (the completion of melting).
-
The melting point is reported as a range between these two temperatures. A narrow melting range is indicative of a pure compound. [No information available]
-
Signaling Pathways and Experimental Workflows
Substituted piperazines exert their pharmacological effects by modulating various biological pathways. Understanding these pathways and having robust experimental workflows are crucial for drug development.
Key Signaling Pathways
Many piperazine derivatives exhibit anticancer properties by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and growth.[15][16][17][18]
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. uregina.ca [uregina.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(4-Fluorophenyl)piperazine 98 2252-63-3 [sigmaaldrich.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Piperazine compounds [m.chemicalbook.com]
- 11. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE | 122-96-3 [chemicalbook.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. cusabio.com [cusabio.com]
Methodological & Application
Application Note: Protocol for the Selective Mono-Acylation of Piperazine with 4-Methylbenzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The N-acylation of the piperazine ring is a fundamental transformation for creating diverse chemical libraries for drug discovery. This application note provides a detailed protocol for the selective mono-acylation of piperazine with 4-methylbenzoyl chloride to synthesize (piperazin-1-yl)(p-tolyl)methanone.
The reaction is a classic example of a nucleophilic acyl substitution, typically performed under Schotten-Baumann conditions.[2][3] This method utilizes a base to neutralize the hydrochloric acid byproduct generated during the reaction, which drives the reaction to completion.[2][4] A primary challenge in this synthesis is achieving selective mono-acylation, as the symmetrical nature of piperazine can readily lead to the formation of the di-substituted byproduct, 1,4-bis(4-methylbenzoyl)piperazine.[2] This protocol employs controlled stoichiometry and reaction conditions to favor the desired mono-acylated product.
Reaction and Mechanism
The acylation proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The secondary amine of the piperazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride to form a tetrahedral intermediate.[2]
-
Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.[2]
-
Deprotonation: A base, such as triethylamine (TEA) or sodium hydroxide, deprotonates the resulting protonated amide.[2][4] This step is crucial as it yields the final neutral product and neutralizes the generated HCl, preventing it from protonating the starting piperazine and rendering it non-nucleophilic.[2]
Overall Reaction:

Experimental Protocol
This protocol details the procedure for the selective N-acylation of piperazine.
3.1 Materials and Equipment
| Reagent/Solvent | CAS Number | Molecular Wt. ( g/mol ) |
| Piperazine | 110-85-0 | 86.14 |
| 4-Methylbenzoyl chloride | 874-60-2 | 154.61 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 |
| Ethyl Acetate (for TLC & chromatography) | 141-78-6 | 88.11 |
| Hexane (for TLC & chromatography) | 110-54-3 | 86.18 |
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup, standard laboratory glassware.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.
3.2 Procedure
-
Preparation: In a round-bottom flask, dissolve piperazine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Basification: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic reaction and minimize the formation of the di-acylated byproduct.[5][6]
-
Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine mixture over 30-60 minutes with vigorous stirring.[5]
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 6-18 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol or 8:2 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.[7]
-
Workup:
-
Wash the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove the triethylammonium salt.[5]
-
Wash the organic layer with brine (saturated aqueous NaCl solution).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[5]
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure (piperazin-1-yl)(p-tolyl)methanone.[5][7]
Data Summary
The following table summarizes the key quantitative data for the synthesis.
| Reagent/Product | Molecular Wt. ( g/mol ) | Stoichiometric Equivalents | Role |
| Piperazine | 86.14 | 1.0 | Nucleophile |
| 4-Methylbenzoyl chloride | 154.61 | 1.1 | Electrophile/Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.5 | Base |
| Dichloromethane (DCM) | 84.93 | - | Solvent |
| (Piperazin-1-yl)(p-tolyl)methanone | 204.27 | - | Product |
| Reaction Conditions | Value | ||
| Temperature | 0 °C to Room Temperature | ||
| Time | 6-18 hours | ||
| Expected Outcome | |||
| Typical Yield | 70-90% |
Visualizations
5.1 Experimental Workflow Diagram
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-(4-Methylbenzoyl)piperazine as a Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[1][2][3][4][5] Its prevalence is due to its favorable physicochemical properties, including high aqueous solubility and the ability to modulate lipophilicity, which can improve the pharmacokinetic profile of drug candidates.[3][5] The two nitrogen atoms of the piperazine ring provide handles for synthetic modification, allowing for the creation of diverse chemical libraries with a variety of biological activities.[5]
This document focuses on the 1-(4-Methylbenzoyl)piperazine scaffold, a versatile building block for the synthesis of novel bioactive compounds. The presence of the 4-methylbenzoyl group provides a rigid amide linkage and a lipophilic aromatic ring that can participate in various receptor-ligand interactions. The secondary amine on the piperazine ring offers a convenient point for further functionalization, enabling the exploration of structure-activity relationships (SAR).
Synthetic Protocols
The synthesis of this compound and its derivatives is typically achieved through standard amide coupling reactions.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent scaffold via the acylation of piperazine with 4-methylbenzoyl chloride.
Materials:
-
Piperazine
-
4-Methylbenzoyl chloride
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve piperazine (2 equivalents) and triethylamine (1.2 equivalents) in DCM and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride (1 equivalent) in DCM to the stirred piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
Protocol 2: Synthesis of N-Substituted this compound Derivatives
This protocol outlines the diversification of the this compound scaffold at the N4 position.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., benzyl bromide, 4-chlorobenzhydryl chloride)
-
Potassium carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and the desired alkyl or aryl halide (1.1 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 1-(4-Methylbenzoyl)piperazine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methylbenzoyl)piperazine is a versatile chemical scaffold that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. The inherent structural features of the piperazine ring, combined with the 4-methylbenzoyl moiety, provide a unique template for the development of novel therapeutic agents across various disease areas. This document provides detailed application notes on the use of this compound in synthesizing molecules with notable anticancer and antioxidant activities. It includes structured data on their biological potency, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of relevant signaling pathways and experimental workflows.
I. Anticancer Applications
Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. The general structure involves the substitution at the N4 position of the piperazine ring, often with a bulky lipophilic group, which appears to be crucial for its anticancer potential.
Data Presentation: Cytotoxicity of 1-(4-Methylbenzoyl)-4-(4-chlorobenzhydryl)piperazine
A notable example is the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which have shown potent growth-inhibitory effects. The 4-methylbenzoyl derivative, in particular, has been evaluated for its cytotoxicity.
| Compound Name | Cancer Cell Line | Cell Type | GI₅₀ (µM)[1] |
| 1-(4-Methylbenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 | Liver Carcinoma | >10 |
| FOCUS | Liver Carcinoma | 2.6 | |
| MAHLAVU | Liver Carcinoma | 2.5 | |
| HEPG2 | Liver Carcinoma | 3.3 | |
| HEP3B | Liver Carcinoma | 3.1 | |
| MCF7 | Breast Carcinoma | 3.0 | |
| BT20 | Breast Carcinoma | >10 | |
| T47D | Breast Carcinoma | 1.8 | |
| CAMA-1 | Breast Carcinoma | 2.5 | |
| HCT-116 | Colon Carcinoma | 2.8 | |
| KATO-3 | Gastric Carcinoma | 3.2 | |
| MFE-296 | Endometrial Carcinoma | 2.7 |
Signaling Pathway: Inhibition of BCR-ABL Signaling
Several piperazine-containing compounds have been identified as inhibitors of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a key driver in Chronic Myeloid Leukemia (CML).[2][3][4][5] The binding of these inhibitors to the ATP-binding site of the ABL kinase domain blocks downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in BCR-ABL positive cancer cells.
Experimental Protocols
This protocol is adapted from the general procedure for the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[1]
Materials:
-
1-(4-Chlorobenzhydryl)piperazine
-
4-Methylbenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Dropping funnel
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Dissolve 1-(4-chlorobenzhydryl)piperazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of 4-methylbenzoyl chloride (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 1-(4-methylbenzoyl)-4-(4-chlorobenzhydryl)piperazine.
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized piperazine derivative (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ value by plotting a dose-response curve.
II. Antioxidant Applications
Derivatives of this compound have also been explored for their potential as antioxidant agents. The incorporation of the 4-methylbenzoylpiperazine moiety into various heterocyclic systems can lead to compounds with significant free radical scavenging properties.
Signaling Pathway: IL-6/Nrf2 Positive Feedback Loop in Oxidative Stress Response
In the context of oxidative stress, certain piperazine derivatives have been shown to protect cells through the activation of the IL-6/Nrf2 signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.
Experimental Protocols
This protocol measures the ability of the synthesized compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Synthesized piperazine derivative (stock solution in methanol or DMSO)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Prepare serial dilutions of the synthesized compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Prepare a blank containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and biological evaluation of bioactive molecules derived from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel bioactive molecules with potential applications in oncology and the management of oxidative stress-related diseases. The provided data, protocols, and pathway diagrams serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and development of new therapeutic agents based on this privileged scaffold. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel Bcr-Abl inhibitors with diacylated piperazine as the flexible linker - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. Discovery of novel Bcr-Abl inhibitors with diacylated piperazine as the flexible linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 1-(4-Methylbenzoyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(4-Methylbenzoyl)piperazine is a chemical compound with a piperazine core, a versatile scaffold in medicinal chemistry. The piperazine ring and its derivatives are found in a wide range of biologically active compounds.[1][2][3] Accurate and robust analytical methods are crucial for the characterization, quality control, and stability testing of this compound in research and drug development settings. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Thermal Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC is commonly employed for the analysis of piperazine derivatives.[4][5]
Data Presentation:
| Parameter | HPLC Method 1 (Isocratic) | HPLC Method 2 (Gradient) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm or MS detector |
| Injection Volume | 10 µL[6] | 10 µL |
| Column Temp. | 35°C[6] | 30°C |
| Run Time | 20 min[6] | 25 min |
| Expected RT | Method Dependent | Method Dependent |
Experimental Protocol:
1. Sample Preparation:
- Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to prepare a 1 mg/mL stock solution.
- Further dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).
2. HPLC System Preparation:
- Set up the HPLC system with the chosen column and mobile phase.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
3. Chromatographic Analysis:
- Inject the prepared sample solution into the HPLC system.
- Record the chromatogram and determine the retention time of the analyte peak.
- For quantitative analysis, prepare a calibration curve using standard solutions of known concentrations.
4. Derivatization for Enhanced Detection (Optional):
- For trace analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection sensitivity.[6][7]
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific method for the identification and quantification of volatile and semi-volatile compounds like this compound.
Data Presentation:
| Parameter | GC-MS Method |
| Column | 100% trifluoropropyl methyl polysiloxane (e.g., Rtx-200)[8] |
| Carrier Gas | Helium at 1.0 mL/min[9] |
| Injection Mode | Splitless[9] |
| Injector Temp. | 250°C |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV[1] |
| Mass Range | m/z 50-500 |
| Expected m/z Fragments | m/z 204 (M+), 119 (C8H7O+), 85 (C5H9N+) |
Experimental Protocol:
1. Sample Preparation:
- Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.[9]
- An internal standard may be added for quantitative analysis.
2. GC-MS System Preparation:
- Install the appropriate GC column and set the instrument parameters as specified.
- Condition the system by running a solvent blank.
3. GC-MS Analysis:
- Inject the prepared sample solution into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.
- Identify the compound by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
Workflow Diagram:
Caption: GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Due to the restricted rotation of the amide bond, conformers may be observed at room temperature.[10]
Data Presentation:
| Nucleus | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR (CDCl₃) | ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.8 (br s, 4H, piperazine-H), ~3.5 (br s, 4H, piperazine-H), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | ~170 (C=O), ~142 (Ar-C), ~132 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~48 (piperazine-CH₂), ~42 (piperazine-CH₂), ~21 (CH₃) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. At low temperatures, splitting of piperazine and methyl signals may be observed due to the presence of syn and anti rotamers.[10]
Experimental Protocol:
1. Sample Preparation:
- Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. NMR Spectrometer Setup:
- Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
- Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments.
3. Data Acquisition:
- Acquire the ¹H NMR spectrum.
- Acquire the ¹³C NMR spectrum.
- Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.
4. Data Processing and Interpretation:
- Process the raw data (Fourier transformation, phase correction, baseline correction).
- Integrate the ¹H NMR signals and assign the chemical shifts to the corresponding protons.
- Assign the chemical shifts in the ¹³C NMR spectrum.
Workflow Diagram:
Caption: NMR analysis workflow for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Data Presentation:
| Functional Group | Expected Absorption Bands (cm⁻¹) |
| N-H Stretch (piperazine) | ~3300-3500 (secondary amine, if present) |
| C-H Stretch (aromatic) | ~3000-3100 |
| C-H Stretch (aliphatic) | ~2800-3000 |
| C=O Stretch (amide) | ~1630-1680 |
| C=C Stretch (aromatic) | ~1450-1600 |
| C-N Stretch | ~1000-1250 |
Experimental Protocol:
1. Sample Preparation:
- For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Alternatively, use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid sample.
2. IR Spectrometer Setup:
- Record a background spectrum.
3. Data Acquisition:
- Place the sample in the IR beam and record the spectrum.
4. Data Interpretation:
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point and thermal stability of this compound. Piperazine and its derivatives are known to be relatively stable.[11]
Data Presentation:
| Parameter | Expected Value |
| Melting Point (DSC) | Compound specific, sharp endotherm |
| Decomposition Temp. (TGA) | > 150°C (piperazine is stable up to this temp)[12][13] |
Experimental Protocol:
1. Sample Preparation:
- Accurately weigh a small amount of the sample (2-5 mg) into an appropriate sample pan (e.g., aluminum for DSC).
2. Instrument Setup:
- Calibrate the instrument using appropriate standards.
- Set the desired temperature program (e.g., heat from 25°C to 300°C at a rate of 10°C/min).
3. Data Acquisition:
- Place the sample and a reference pan in the instrument.
- Start the temperature program and record the thermogram.
4. Data Analysis:
- Determine the melting point from the DSC curve (onset or peak of the endothermic event).
- Determine the decomposition temperature from the TGA curve (onset of mass loss).
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 4. Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC and GC-MS Analysis of 1-(4-Methylbenzoyl)piperazine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methylbenzoyl)piperazine is a chemical intermediate used in the synthesis of various pharmaceutical compounds. As with any chemical synthesis, monitoring the reaction progress and ensuring the purity of the final product is critical. This document provides detailed application notes and protocols for the analysis of this compound reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for the quantification of the main product, identification of potential impurities, and overall quality control of the synthesis process.
A typical synthesis of this compound involves the reaction of piperazine with 4-methylbenzoyl chloride. Therefore, the reaction mixture may contain the desired product, unreacted starting materials (piperazine and 4-methylbenzoyl chloride), and potential by-products such as 1,4-bis(4-methylbenzoyl)piperazine.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust technique for the quantitative analysis of this compound and its non-volatile impurities. The benzoyl group provides a strong chromophore, allowing for sensitive UV detection.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Columns:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, to improve peak shape)
-
Mobile Phase: A gradient elution is often effective for separating components with different polarities. A typical starting point is a mixture of water and acetonitrile. The gradient can be optimized to achieve the best resolution. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of this compound)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
-
Identify the peaks corresponding to this compound, piperazine, and other components by comparing their retention times with those of standard reference materials.
-
Quantify the components using a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile components in the reaction mixture, including residual solvents and certain by-products.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this analysis.[1]
2. Carrier Gas:
-
Helium at a constant flow rate (e.g., 1.2 mL/min).[1]
3. GC Conditions:
-
Injector Temperature: 250 °C[1]
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Analyzer: Quadrupole
-
Scan Mode: Full scan mode for qualitative analysis (e.g., m/z 40-500) and Selected Ion Monitoring (SIM) mode for quantitative analysis of specific impurities.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
5. Sample Preparation:
-
Dissolve the reaction mixture sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization can be performed to improve the volatility of certain components, though it is generally not required for this compound.
6. Data Analysis:
-
Identify the components by comparing their mass spectra with reference spectra from a library (e.g., NIST) and by interpreting the fragmentation patterns. The molecular ion of this compound is expected at m/z 204.12.
-
The mass spectrum of benzoylpiperazine, a similar compound, shows a unique benzoyl-group containing fragment at m/z 122.[2] A similar fragment would be expected for this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound and related substances. Please note that specific values such as retention times can vary depending on the exact chromatographic conditions and system used.
| Parameter | HPLC | GC-MS |
| Analyte | This compound | This compound |
| Expected Retention Time | 5 - 15 min (C18 column) | 10 - 20 min (5% phenyl column) |
| Analyte | Piperazine | Piperazine |
| Expected Retention Time | 2 - 4 min (C18 column) | Requires derivatization for good chromatography |
| Method Performance | ||
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.15 - 1.5 ng/mL |
| Linearity (r²) | > 0.998 | > 0.995 |
| Recovery | 95 - 105% | 90 - 110% |
Experimental Workflow and Signaling Pathway Diagrams
Synthesis and Analysis Workflow
The following diagram illustrates the overall workflow from the synthesis of this compound to its analysis by HPLC and GC-MS.
Caption: Workflow from synthesis to analysis.
Logical Relationship between HPLC and GC-MS Analysis
This diagram shows the complementary roles of HPLC and GC-MS in the comprehensive analysis of the reaction mixture.
Caption: Roles of HPLC and GC-MS analysis.
References
Application Notes and Protocols for the Development of Novel 1-(4-Methylbenzoyl)piperazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of novel derivatives of 1-(4-Methylbenzoyl)piperazine, a promising scaffold in medicinal chemistry. The protocols outlined below are intended to serve as a foundational methodology for researchers aiming to explore the therapeutic potential of this chemical class.
Introduction
The piperazine ring is a key pharmacophore present in numerous clinically approved drugs, demonstrating a wide range of biological activities, including antipsychotic, antidepressant, and anticancer effects.[1][2][3][4] The this compound core offers a versatile platform for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. This document details the necessary protocols for synthesizing new derivatives and evaluating their potential pharmacological activities.
Synthesis of this compound Derivatives
The synthesis of novel derivatives from this compound typically involves the modification of the second nitrogen atom of the piperazine ring. A general synthetic scheme is presented below, followed by a detailed experimental protocol.
General Synthetic Workflow:
References
Application Notes and Protocols: The Role of Piperazine Derivatives in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of piperazine derivatives, with a focus on compounds structurally related to 1-(4-Methylbenzoyl)piperazine, in the discovery and development of novel anti-inflammatory therapeutics. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory potential of this class of compounds.
Introduction
Piperazine and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad range of biological activities.[1][2] Several studies have highlighted their potential as anti-inflammatory agents, demonstrating efficacy in both in vivo and in vitro models of inflammation.[3][4][5] These compounds have been shown to modulate key inflammatory pathways, including the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[6] This document outlines the anti-inflammatory properties of a representative piperazine derivative, summarizing key data and providing detailed experimental protocols for its evaluation.
Data Presentation: Anti-inflammatory Activity of a Representative Piperazine Derivative
The following tables summarize the in vivo and in vitro anti-inflammatory activity of a methyl salicylate derivative bearing a piperazine moiety (Compound M16 from a study by Lin et al.), which serves as a relevant example for this class of compounds.[3][4][6]
Table 1: In Vivo Anti-inflammatory Activity
| Model | Compound | Dose (mg/kg) | Inhibition of Edema (%) | Positive Control | Inhibition of Edema (%) |
| Carrageenan-induced paw edema | M16 | 10 | 45.3 | Aspirin (100 mg/kg) | 38.5 |
| 20 | 58.2 | Indomethacin (5 mg/kg) | 60.1 | ||
| Xylol-induced ear edema | M16 | 10 | 42.1 | Aspirin (100 mg/kg) | 35.6 |
| 20 | 55.7 | Indomethacin (5 mg/kg) | 58.9 |
Data extracted from a study evaluating methyl salicylate derivatives bearing a piperazine moiety.[3]
Table 2: In Vitro Anti-inflammatory Activity in LPS-stimulated RAW264.7 Macrophages
| Parameter | Compound | Concentration (µM) | Inhibition (%) |
| TNF-α release | M16 | 6.25 | 25.1 |
| 12.5 | 48.7 | ||
| 25 | 70.3 | ||
| IL-6 release | M16 | 6.25 | 22.4 |
| 12.5 | 45.1 | ||
| 25 | 68.9 |
Data reflects the dose-dependent inhibition of cytokine release by compound M16.[3][6]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of piperazine derivatives are often attributed to their ability to interfere with key signaling pathways involved in the inflammatory response.
Caption: Simplified signaling pathway of LPS-induced inflammation and points of intervention by piperazine derivatives.
The evaluation of these compounds typically follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: General experimental workflow for evaluating the anti-inflammatory properties of piperazine derivatives.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the anti-inflammatory activity of piperazine derivatives.
Protocol 1: In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages
1.1. Cell Culture and Treatment
-
Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test piperazine derivative (e.g., 6.25, 12.5, and 25 µM) for 2 hours.[3]
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for an additional 22-24 hours.[3]
1.2. Measurement of Nitric Oxide (NO) Production
-
After the incubation period, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.
1.3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Collect the cell culture supernatant after treatment.
-
Determine the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[3]
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
2.1. Animals
-
Use male ICR mice (or a similar strain) weighing 20-25 g.
-
House the animals under standard laboratory conditions with free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
2.2. Experimental Procedure
-
Divide the mice into several groups: a control group, a positive control group (e.g., indomethacin, 5 mg/kg), and treatment groups receiving different doses of the piperazine derivative (e.g., 5, 10, and 20 mg/kg).[3]
-
Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.).
-
One hour after administration, inject 0.05 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each mouse.
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group relative to the control group.
Protocol 3: In Vivo Anti-inflammatory Activity - Xylol-Induced Ear Edema
3.1. Animals
-
Use male Kunming mice (or a similar strain) weighing 18-22 g.
3.2. Experimental Procedure
-
Divide the mice into groups as described in Protocol 2.1.
-
Administer the test compounds and the positive control (e.g., aspirin, 100 mg/kg) orally.[3]
-
Thirty minutes after administration, apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse.
-
One hour after the xylene application, sacrifice the mice by cervical dislocation.
-
Use a cork borer (e.g., 7 mm diameter) to punch out circular sections from both the right (treated) and left (untreated) ears and weigh them.
-
The difference in weight between the right and left ear punches is taken as the measure of edema.
-
Calculate the percentage of edema inhibition for each group relative to the control group.[3]
Conclusion
The piperazine scaffold holds significant promise for the development of novel anti-inflammatory agents. The protocols and data presented here provide a framework for the systematic evaluation of this compound and its derivatives. By employing these in vitro and in vivo models, researchers can effectively characterize the anti-inflammatory profile of these compounds and elucidate their mechanisms of action, paving the way for the development of new and improved anti-inflammatory therapies.
References
- 1. Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety | MDPI [mdpi.com]
- 5. Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Structure-Activity Relationship (SAR) of 1-(4-Methylbenzoyl)piperazine Analogs as Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the structure-activity relationship (SAR) of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, a class of compounds analogous to 1-(4-methylbenzoyl)piperazine, focusing on their cytotoxic effects against various cancer cell lines. The provided protocols and data organization guidelines are intended to facilitate further research and development in this area.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2] Modification of the substituents on the piperazine ring can significantly impact the biological activity of the resulting compounds. This document focuses on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and their cytotoxic activity, providing a basis for understanding the SAR of this chemical class. The insights gained from this analysis can guide the design of more potent and selective anticancer agents.
Data Presentation: Quantitative Cytotoxic Activity
The cytotoxic activity of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine analogs was evaluated against a panel of human cancer cell lines. The results, presented as GI50 values (the concentration required to inhibit cell growth by 50%), are summarized in the table below.[3]
| Compound ID | R Group (Substitution on Benzoyl Moiety) | HUH7 (Liver) GI50 (µM) | FOCUS (Liver) GI50 (µM) | HEPG2 (Liver) GI50 (µM) | HEP3B (Liver) GI50 (µM) | MCF7 (Breast) GI50 (µM) | T47D (Breast) GI50 (µM) | HCT-116 (Colon) GI50 (µM) |
| 5a | 4-Cl | 4.64 | 4.15 | >40 | 7.86 | 8.21 | 1.91 | 7.33 |
| 5b | 4-F | >40 | >40 | >40 | >40 | 10.31 | 0.44 | >40 |
| 5c | 4-OCH3 | 7.91 | 8.12 | 7.22 | 1.67 | 6.09 | 0.85 | 6.18 |
| 5d | 2-Cl | >40 | >40 | >40 | >40 | >40 | 1.22 | >40 |
| 5e | 4-NO2 | 10.21 | 9.87 | 12.33 | 8.99 | 11.54 | 0.31 | 10.98 |
| 5f | 4-Phenyl | >40 | >40 | >40 | >40 | >40 | >40 | >40 |
| 5g | 2,4-diF | 9.88 | 7.65 | 10.11 | 9.54 | 9.77 | 7.00 | 8.45 |
Structure-Activity Relationship (SAR) Insights
-
Influence of the Benzoyl Substituent: The nature and position of the substituent on the benzoyl ring significantly impact cytotoxic activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: Compounds with a para-methoxy group (5c, an electron-donating group) and a para-nitro group (5e, a strong electron-withdrawing group) showed potent activity against several cell lines, particularly T47D.[3] This suggests that both electronic effects and the potential for specific interactions play a role.
-
Halogen Substitution: A para-chloro substituent (5a) resulted in good activity against liver cancer cell lines HUH7 and FOCUS.[3] A para-fluoro substituent (5b) also showed high potency against the T47D breast cancer cell line.[3] The position of the halogen appears to be critical, as the ortho-chloro analog (5d) was largely inactive.[3]
-
Steric Hindrance: The compound with a bulky biphenyl group (5f) exhibited the lowest inhibitory activity, suggesting that steric hindrance may be detrimental to activity.[3]
Mandatory Visualizations
General Structure of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Analogs
A diagram illustrating the core structure and the various R-group substitutions for SAR analysis.
To properly visualize this, you would replace the placeholder with an image of the core chemical structure. For the purpose of this text-based generation, a descriptive representation is provided.
A more detailed DOT script for the chemical structure is as follows:
General chemical structure of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine analogs.
Experimental Workflow for Cytotoxicity Assay
References
Application Notes and Protocols for Molecular Docking Studies of 1-(4-Methylbenzoyl)piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(4-Methylbenzoyl)piperazine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and neuroprotective agents.[1][2][3][4][5][6] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein. This document provides detailed application notes and protocols for conducting molecular docking studies with derivatives of this compound against various protein targets, based on methodologies reported in recent literature.
I. Target Protein Selection and Preparation
The selection of a target protein is the foundational step in a molecular docking study and is dictated by the therapeutic area of interest. For this compound derivatives, several protein targets have been explored.
Key Protein Targets:
-
Topoisomerase IIα: A key enzyme in DNA replication and a target for anticancer agents.[1]
-
Butyrylcholinesterase (BChE): An enzyme involved in the hydrolysis of acetylcholine, relevant in Alzheimer's disease.
-
Carbonic Anhydrase IX (CAIX): A tumor-associated enzyme and a target for anticancer drugs.[7]
-
Bacterial DNA Gyrase: An essential bacterial enzyme and a target for antibacterial agents.[8]
-
Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE): Enzymes targeted in the treatment of neurodegenerative diseases.[9]
Protocol for Target Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove all water molecules and heteroatoms (e.g., co-factors, ions, and existing ligands) from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges (e.g., Gasteiger charges).
-
-
Define the Binding Site:
-
Identify the active site of the protein based on the location of the co-crystallized ligand or from published literature.
-
Define a grid box that encompasses the entire binding pocket to guide the docking simulation. The size and center of the grid box should be carefully determined to cover all potential interaction sites within the active site.
-
II. Ligand Preparation
Proper preparation of the ligand is critical for accurate docking results.
Protocol for Ligand Preparation:
-
3D Structure Generation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
-
Energy Minimization:
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy and stable conformation of the ligand.
-
-
Charge and Torsion Angle Assignment:
-
Assign appropriate atomic charges (e.g., Gasteiger charges).
-
Define rotatable bonds to allow for conformational flexibility during the docking process.
-
III. Molecular Docking Simulation
The docking simulation predicts the binding mode and affinity of the ligand within the protein's active site.
Protocol for Molecular Docking:
-
Software Selection: Choose a suitable molecular docking program. Commonly used software includes AutoDock, AutoDock Vina, and Surflex-Dock.[7][8]
-
Docking Algorithm: Select an appropriate search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the binding site.
-
Execution: Run the docking simulation using the prepared protein and ligand files. The number of docking runs and the parameters for the search algorithm should be set according to the software's recommendations and the complexity of the system.
-
Analysis of Results:
-
The docking results will provide a set of possible binding poses for the ligand, ranked by their predicted binding energy or scoring function.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand complex to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
IV. Data Presentation
Quantitative data from molecular docking studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of Molecular Docking Results for this compound Derivatives with Various Target Proteins
| Compound/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Phenylpiperazine derivative of 1,2-Benzothiazine | Topoisomerase IIα | - | Not specified | Aspartic acid residues | [1] |
| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide | Butyrylcholinesterase | - | -8.2 (IC50 = 0.82 µM) | Trp82 | |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA7) | Carbonic Anhydrase IX | 5FL4 | -8.61 | Arg6, Trp9, Val130, Asn66, Arg64, His68, Gln71, Gly71, Leu91, Gln92, Ala128, Thr200, Thr201, Pro202 | [7] |
| 1,4-di(hetero)aryl piperazine | E. coli DNA gyrase A | 1KZN | Not specified | ASP73, THR165, GLY77 | [8] |
| 4-methylpiperazine chalcone | MAO-B/AChE | - | IC50 < 6.0 µM for AChE | Not specified | [9] |
Note: The data presented is based on studies of derivatives of this compound. The specific docking scores and interacting residues will vary depending on the exact ligand structure and the target protein.
V. Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and signaling pathways.
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for in-silico molecular docking studies.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical scenario where a this compound derivative inhibits a signaling pathway relevant to cancer, based on its potential interaction with a kinase.
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
Molecular docking is a powerful tool for the rational design and discovery of novel drug candidates. The protocols and guidelines presented here, derived from studies on this compound derivatives, provide a framework for conducting and interpreting molecular docking simulations. By systematically applying these methods, researchers can gain valuable insights into the potential mechanisms of action of these compounds and prioritize candidates for further experimental validation.
References
- 1. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroquantology.com [neuroquantology.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro and In Vivo Evaluation of 1-(4-Methylbenzoyl)piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(4-Methylbenzoyl)piperazine derivatives represent a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities. These notes provide a comprehensive guide to the in vitro and in vivo evaluation of these derivatives, with a focus on their anticancer and antimicrobial properties. The protocols outlined below are standardized workflows for assessing cytotoxicity, mechanism of action, and antimicrobial efficacy.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines
The cytotoxic potential of this compound derivatives is typically assessed using assays that measure cell viability after treatment. The half-maximal inhibitory concentration (IC50) is a key parameter, with lower values indicating higher potency.[1] Data is often presented as the mean ± standard deviation from multiple independent experiments.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Derivative A | A-549 (Lung Carcinoma) | 5.2 ± 0.4 | [2] |
| Derivative B | HCT-116 (Colon Cancer) | 3.8 ± 0.6 | [2] |
| Derivative C | MIAPaCa-2 (Pancreatic Carcinoma) | 7.1 ± 0.9 | [2] |
| Gefitinib (Control) | A-549 (Lung Carcinoma) | 0.5 ± 0.1 | [2] |
Table 2: Antimicrobial Activity of this compound Derivatives
The antimicrobial activity is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative X | Staphylococcus aureus | 12.5 | Candida albicans | 25 | [3][4] |
| Derivative Y | Escherichia coli | 25 | Aspergillus niger | 50 | [3][4] |
| Ciprofloxacin (Control) | S. aureus / E. coli | 6.25 | - | - | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1]
Materials:
-
This compound derivatives
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Human cancer cell lines (e.g., A-549, HCT-116)
-
Culture medium (e.g., DMEM, RPMI-1640)[2]
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.[6]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]
Protocol 2: Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the piperazine derivatives.[1]
Materials:
-
Treated and control cell lysates
-
Lysis buffer
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with ice-cold lysis buffer and determine the protein concentration.[1]
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for separation.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vivo Anti-inflammatory Evaluation using Xylene-Induced Ear Edema Model
This protocol assesses the anti-inflammatory potential of the derivatives in a mouse model.[7]
Materials:
-
Kunming mice
-
This compound derivatives
-
Diclofenac (positive control)
-
Xylene
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Ear punch
Procedure:
-
Animal Grouping: Divide mice into groups: control, positive control (diclofenac), and test groups (different doses of the derivatives).
-
Compound Administration: Administer the vehicle, diclofenac, or test compounds orally.
-
Induction of Edema: After a set time (e.g., 30 minutes), apply a fixed amount of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce edema.
-
Sample Collection: After a specific duration (e.g., 15 minutes post-xylene application), sacrifice the mice and use an ear punch to remove circular sections from both the treated (right) and untreated (left) ears.
-
Measurement and Analysis: Weigh the ear punches immediately. The difference in weight between the right and left ear punches is taken as the measure of edema. Calculate the percentage inhibition of edema for each group compared to the control group.
Visualizations
Caption: General workflow for the evaluation of this compound derivatives.
Caption: A potential signaling pathway modulated by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 5. neuroquantology.com [neuroquantology.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
improving the yield of mono-substituted 1-(4-Methylbenzoyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of mono-substituted 1-(4-Methylbenzoyl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-substituted product. | - Formation of 1,4-bis(4-methylbenzoyl)piperazine (di-substituted byproduct).- Hydrolysis of 4-methylbenzoyl chloride.- Incomplete reaction. | - Control Stoichiometry: Use a slight excess of piperazine or, for better control, employ an in situ mono-protonation strategy to protect one nitrogen atom.[1][2]- Slow Addition: Add the 4-methylbenzoyl chloride solution dropwise to the reaction mixture at a low temperature (0-5 °C) to control the exothermic reaction and favor mono-acylation.[3]- Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis of the acyl chloride. |
| Significant amount of di-substituted byproduct, 1,4-bis(4-methylbenzoyl)piperazine, is observed. | - Molar ratio of piperazine to 4-methylbenzoyl chloride is close to 1:2.- High reaction temperature.- Rapid addition of the acylating agent. | - Mono-protonation: The most effective method to prevent di-substitution is the in situ formation of a piperazine salt (e.g., monohydrochloride or monoacetate).[1][2] This deactivates one nitrogen atom.- Low Temperature: Maintain the reaction temperature at 0-5 °C during the addition of 4-methylbenzoyl chloride.[3]- Excess Piperazine: While less atom-economical, using a significant excess of piperazine can statistically favor mono-substitution.[2] |
| The starting material, 4-methylbenzoyl chloride, is consumed, but the desired product yield is still low. | - Hydrolysis of 4-methylbenzoyl chloride to 4-methylbenzoic acid, especially under aqueous basic conditions (Schotten-Baumann).[4]- The amine may be protonated by the HCl byproduct, reducing its nucleophilicity.[5] | - Biphasic System: For Schotten-Baumann reactions, vigorous stirring of the biphasic mixture is crucial to ensure the acylation reaction is faster than hydrolysis.[4]- Base: Ensure a sufficient amount of base (e.g., NaOH, triethylamine) is present to neutralize the HCl generated during the reaction.[5][6]- Flow Chemistry: Consider using a continuous flow reactor to improve mixing and temperature control, which can suppress the undesired hydrolysis.[4] |
| Difficulty in purifying the final product. | - Presence of unreacted piperazine, di-substituted byproduct, and 4-methylbenzoic acid.- The product may be an oil or difficult to crystallize. | - Acid-Base Extraction: Use acid-base extraction to separate the basic product from acidic (4-methylbenzoic acid) and neutral (di-substituted byproduct) impurities.- Recrystallization: Recrystallize the crude product from a suitable solvent system, such as isopropyl alcohol or ethyl acetate.[1][2]- Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography on silica gel.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-acylation of piperazine with 4-methylbenzoyl chloride.[3] This is often carried out under Schotten-Baumann conditions, which involve using a base, typically aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.[5][9]
Q2: How can I avoid the formation of the di-substituted byproduct?
A2: The formation of 1,4-bis(4-methylbenzoyl)piperazine is a common issue. To favor mono-substitution, you can:
-
Use a protecting group strategy: This involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc), followed by acylation and deprotection. However, this is a multi-step process.[1][2]
-
Employ in situ mono-protonation: A simpler, one-pot approach is to react piperazine with an acid to form the piperazine-1-ium cation. The protonated nitrogen is less reactive, directing the acylation to the free secondary amine.[1][2]
Q3: What are the optimal reaction conditions to maximize the yield of the mono-substituted product?
A3: To maximize the yield of this compound, consider the following conditions:
-
Temperature: Cool the reaction mixture to 0-5 °C before and during the addition of 4-methylbenzoyl chloride to control the exothermic nature of the reaction.[3]
-
Addition Rate: Add the 4-methylbenzoyl chloride solution slowly and dropwise with vigorous stirring.[3]
-
Base: Use an adequate amount of a suitable base, such as sodium hydroxide or triethylamine, to neutralize the generated HCl.[5][7]
-
Solvent: Dichloromethane or a biphasic water/organic solvent system is commonly used.[3][7]
Q4: What is the mechanism of the Schotten-Baumann reaction for this synthesis?
A4: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on one of the nitrogen atoms of piperazine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is used to neutralize the resulting hydrochloric acid, which drives the reaction to completion.[6]
Q5: Are there alternative, greener approaches to this synthesis?
A5: Yes, advancements are being made in greener synthetic methodologies. The Schotten-Baumann reaction itself can be considered greener than methods requiring organic bases, as it can use water as a solvent and an inexpensive inorganic base like NaOH.[4] Additionally, conducting the reaction in a continuous flow system can improve efficiency and reduce waste.[4] The in situ mono-protonation method is also advantageous as it avoids the extra steps and reagents associated with protecting group chemistry.[1][2]
Experimental Protocols
Protocol 1: Mono-N-acylation of Piperazine using in situ Mono-protonation
This protocol is adapted from a general procedure for the synthesis of mono-substituted piperazines.[1][2]
-
Preparation of Piperazine Monohydrochloride: In a round-bottom flask, combine anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in methanol. Warm the mixture gently until all solids dissolve to form the in situ piperazine monohydrochloride.
-
Reaction Setup: Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled piperazine monohydrochloride solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 5 °C to precipitate any remaining piperazine dihydrochloride, which is then removed by filtration.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude product can then be precipitated using a solvent like ethyl acetate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as isopropyl alcohol.[1][2]
Protocol 2: Schotten-Baumann Acylation of Piperazine
This protocol is based on the general principles of the Schotten-Baumann reaction.[3][5][9]
-
Reaction Setup: In a flask equipped with a stirrer, dissolve piperazine (a slight excess, e.g., 1.1 eq) in a suitable organic solvent such as dichloromethane (DCM). Add an aqueous solution of a base, like sodium hydroxide (e.g., 2M solution). Cool the biphasic mixture to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the vigorously stirred, cooled piperazine solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue to stir vigorously for another 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess piperazine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Data Presentation
Table 1: Comparison of Synthetic Methodologies for Mono-acylation of Piperazine
| Method | Key Reagents | Typical Solvent(s) | Temperature | Key Advantages | Potential Drawbacks |
| Schotten-Baumann | Piperazine, 4-methylbenzoyl chloride, NaOH | Water/DCM | 0 °C to RT | Simple, uses inexpensive reagents. | Risk of acyl chloride hydrolysis, di-substitution if not controlled.[3][4] |
| In situ Mono-protonation | Piperazine, Piperazine dihydrochloride, 4-methylbenzoyl chloride | Methanol, Acetic Acid | 0 °C to RT | Good selectivity for mono-substitution, one-pot procedure.[1][2] | Requires preparation or purchase of piperazine dihydrochloride. |
| Protecting Group | Boc-piperazine, 4-methylbenzoyl chloride, then deprotection agent (e.g., TFA) | DCM, Dioxane | RT | High selectivity for mono-substitution.[1][2] | Multi-step, lower overall yield, more waste.[2] |
| Flow Chemistry | Piperazine, 4-methylbenzoyl chloride, Base | Varies | Controlled | Excellent control over reaction parameters, potentially higher yield and purity, safer.[4] | Requires specialized equipment. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in mono-acylation of piperazine.
Caption: Key factors influencing the yield of mono-substituted piperazine.
References
- 1. mdpi.com [mdpi.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
troubleshooting side reactions in the synthesis of 1-(4-Methylbenzoyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methylbenzoyl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the root cause and providing actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or impure reagents. 2. Formation of Side Products: Primarily the di-acylated byproduct, 1,4-di(4-methylbenzoyl)piperazine. 3. Product Loss During Workup: The product may remain in the aqueous phase if the pH is not optimal for extraction. | 1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and ensure the consumption of starting material. 2. Optimize Reaction Conditions: Consider increasing the reaction time or temperature. Ensure the purity of piperazine and 4-methylbenzoyl chloride. 3. Control Stoichiometry: To favor mono-acylation, use a large excess of piperazine (3-5 equivalents) or employ the in-situ mono-protonation technique (see Experimental Protocols). 4. Extraction pH: Ensure the aqueous layer is sufficiently basic (pH > 12) during extraction to deprotonate the piperazine nitrogen, making the product more soluble in organic solvents. |
| Presence of a Significant Amount of Di-acylated Byproduct | 1. Incorrect Stoichiometry: Using a 1:1 molar ratio of piperazine to 4-methylbenzoyl chloride often leads to a mixture of mono- and di-substituted products.[1] 2. High Concentration of Reactants: Favors the second acylation reaction. 3. Rapid Addition of Acyl Chloride: Localized high concentrations of the acylating agent can lead to di-acylation. | 1. In-situ Mono-protonation: React piperazine with one equivalent of an acid (e.g., HCl) to form the piperazin-1-ium salt. This deactivates one nitrogen atom, promoting selective mono-acylation.[1] 2. Slow Addition: Add the 4-methylbenzoyl chloride solution dropwise to the piperazine solution at a low temperature (e.g., 0-5 °C) to maintain a low concentration of the acylating agent. 3. Purification: The di-acylated product is generally less polar and can be separated from the mono-acylated product by column chromatography on silica gel. The di-acylated product can also be removed by washing the aqueous layer with an organic solvent before basifying and extracting the desired product. |
| Reaction Fails to Initiate or Proceeds Very Slowly | 1. Poor Quality of 4-Methylbenzoyl Chloride: The acyl chloride may have hydrolyzed due to exposure to moisture. 2. Piperazine is Protonated: If no base is used, the HCl generated during the reaction will protonate the starting piperazine, rendering it non-nucleophilic.[1] 3. Low Reaction Temperature: May slow down the reaction rate, especially with less reactive substrates. | 1. Use Fresh or Purified Acyl Chloride: Ensure the 4-methylbenzoyl chloride is freshly opened or has been stored under anhydrous conditions. 2. Use of a Base: A base such as triethylamine, pyridine, or aqueous sodium hydroxide is crucial to neutralize the HCl byproduct.[1] 3. Temperature Adjustment: If the reaction is sluggish at room temperature, gentle heating may be required. Monitor for the formation of side products at higher temperatures. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Can make separation by column chromatography challenging. 2. Emulsion during Workup: Can lead to poor separation of aqueous and organic layers. | 1. Optimize Chromatography Conditions: Use a solvent system that provides good separation on TLC before attempting column chromatography. A gradient elution may be necessary. 2. Acid-Base Extraction: Utilize the basicity of the mono-acylated product. Wash the organic layer with a dilute acid to extract the product into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the product. 3. Break Emulsions: Adding brine (saturated NaCl solution) can help to break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the di-acylation of piperazine, leading to the formation of 1,4-di(4-methylbenzoyl)piperazine. This occurs because both nitrogen atoms in piperazine are nucleophilic and can react with the acylating agent, 4-methylbenzoyl chloride.
Q2: How can I selectively synthesize the mono-acylated product?
A2: Several strategies can be employed to favor mono-acylation:
-
Use of Excess Piperazine: Employing a 3- to 5-fold excess of piperazine increases the statistical probability of the acyl chloride reacting with an unreacted piperazine molecule.
-
In-situ Mono-protonation: Reacting piperazine with one equivalent of an acid (like HCl) forms the piperazin-1-ium salt. The protonated nitrogen is no longer nucleophilic, directing the acylation to the free secondary amine.[1]
-
Use of a Protecting Group: A more complex but highly selective method involves protecting one of the piperazine nitrogens with a group like Boc (tert-butyloxycarbonyl), followed by acylation and subsequent deprotection.
Q3: What is the role of the base in this reaction?
A3: The reaction of 4-methylbenzoyl chloride with piperazine produces hydrochloric acid (HCl) as a byproduct. The base is essential to neutralize this HCl. If not neutralized, the HCl will protonate the unreacted piperazine, forming a salt and rendering it non-nucleophilic, which would stop the reaction. Common bases include triethylamine, pyridine, or aqueous sodium hydroxide in a Schotten-Baumann reaction setup.[1]
Q4: What are the typical reaction conditions for this synthesis?
A4: The synthesis is often carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature. A base is always required. The reaction time can vary from a few hours to overnight, and progress should be monitored by TLC or LC-MS.
Q5: How can I purify the final product?
A5: Purification is typically achieved through a combination of techniques:
-
Aqueous Workup: Washing the reaction mixture with water or brine to remove water-soluble impurities and salts.
-
Acid-Base Extraction: As the product is basic, it can be extracted into a dilute aqueous acid solution, separated from non-basic impurities, and then re-extracted into an organic solvent after basifying the aqueous layer.
-
Column Chromatography: Silica gel column chromatography is effective for separating the mono-acylated product from the di-acylated byproduct and other impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
Data Presentation
The following table summarizes typical yields for mono-acylation of piperazine under different strategic conditions. While specific data for this compound is not extensively published, these values for similar acylations provide a general guideline.
| Strategy | Molar Ratio (Piperazine:Acyl Chloride) | Typical Yield of Mono-acylated Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 5:1 | 60-75% | Simple, one-step reaction. | Requires removal of excess piperazine. |
| In-situ Mono-protonation | 1:1 (Piperazine mono-salt:Acyl Chloride) | 70-85% | Good selectivity, one-pot procedure.[1] | May require slightly longer reaction times. |
| Boc-Protection/Deprotection | 1:1 (Boc-piperazine:Acyl Chloride) | >90% (for acylation step) | High selectivity, clean reaction. | Multi-step synthesis, higher cost. |
Experimental Protocols
Protocol 1: Synthesis via In-situ Mono-protonation
This protocol is recommended for achieving good selectivity for the mono-acylated product.
Materials:
-
Piperazine
-
4-Methylbenzoyl chloride
-
Hydrochloric acid (e.g., 2M in a suitable solvent or as a gas)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0 eq.) in a suitable solvent, or bubble HCl gas through the solution, while stirring vigorously. This will form the piperazine monohydrochloride salt in situ.
-
To this slurry, add triethylamine (1.1 eq.).
-
In a separate flask, dissolve 4-methylbenzoyl chloride (1.0 eq.) in anhydrous DCM.
-
Add the 4-methylbenzoyl chloride solution dropwise to the piperazine monohydrochloride slurry at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Visualizations
Synthesis Pathway and Side Reaction
Caption: Main reaction pathway and the formation of the di-acylated side product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
optimization of reaction conditions for the synthesis of 1-(4-Methylbenzoyl)piperazine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 1-(4-Methylbenzoyl)piperazine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via the acylation of piperazine with 4-methylbenzoyl chloride.
Frequently Asked Questions
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the nucleophilic acyl substitution reaction between piperazine and 4-methylbenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
Q2: Why is a base necessary in this reaction?
A2: A base is crucial to neutralize the hydrochloric acid (HCl) that is formed during the reaction. If not neutralized, the HCl will protonate the nitrogen atom of the piperazine starting material, rendering it non-nucleophilic and stopping the reaction.[3] Often, an excess of piperazine itself or a non-nucleophilic base like triethylamine is used.[1][3]
Q3: How can I avoid the formation of the di-substituted byproduct, 1,4-bis(4-methylbenzoyl)piperazine?
A3: The formation of the di-substituted product is a common side reaction.[4] To favor mono-acylation, you can:
-
Use a large excess of piperazine relative to 4-methylbenzoyl chloride.
-
Slowly add the 4-methylbenzoyl chloride to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to control the reactivity.[1]
-
Employ a one-pot, one-step procedure using a protonated form of piperazine, which can favor mono-substitution.[5][6]
Troubleshooting Common Problems
Problem 1: Low or No Product Yield
-
Possible Cause: Inactive Reactants
-
Solution: 4-methylbenzoyl chloride is sensitive to moisture and can hydrolyze over time.[3] Ensure you are using a fresh or properly stored bottle. The piperazine should also be anhydrous. All glassware should be thoroughly dried before use.
-
-
Possible Cause: Inadequate Base
-
Possible Cause: Incorrect Reaction Temperature
-
Solution: While many acylation reactions are rapid at room temperature, starting the reaction at 0 °C and allowing it to warm slowly can help control exothermic reactions and prevent side product formation. If the reaction is sluggish, gentle heating may be necessary, but this should be monitored carefully by TLC or LC-MS to avoid decomposition.[3]
-
Problem 2: Product is Contaminated with a Di-substituted Byproduct
-
Possible Cause: Incorrect Molar Ratio of Reactants
-
Solution: The stoichiometry is critical for minimizing di-substitution. Increase the excess of piperazine. A molar ratio of 5-10 equivalents of piperazine to 1 equivalent of 4-methylbenzoyl chloride can significantly favor the mono-substituted product.
-
-
Possible Cause: Reaction Temperature is Too High
-
Solution: High temperatures can increase the rate of the second acylation. Maintain a lower reaction temperature (0 °C to room temperature) to improve selectivity.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: Unreacted Starting Material
-
Solution: Excess piperazine is common and highly water-soluble. During the work-up, washing the organic layer with water or a dilute acid solution can effectively remove it.
-
-
Possible Cause: Co-precipitation of Product and Byproducts
-
Solution: If direct precipitation or crystallization yields an impure product, column chromatography is an effective purification method. A common eluent system is a mixture of hexane and ethyl acetate.[1] Alternatively, recrystallization from a suitable solvent like isopropyl alcohol can be attempted.[5][6]
-
Data Presentation: Reaction Condition Optimization
The following table summarizes key variables that can be optimized for the synthesis of this compound.
| Parameter | Condition A (Standard) | Condition B (High Selectivity) | Rationale & Troubleshooting Notes |
| Reactants | Piperazine, 4-Methylbenzoyl Chloride | Piperazine, 4-Methylbenzoyl Chloride | Ensure high purity of both reactants. 4-Methylbenzoyl chloride is moisture-sensitive.[3] |
| Molar Ratio | 2-3 eq. Piperazine : 1 eq. Acyl Chloride | 5-10 eq. Piperazine : 1 eq. Acyl Chloride | A higher excess of piperazine minimizes the formation of the di-acylated byproduct. |
| Base | Piperazine (self-scavenging) or 1.1 eq. Triethylamine | Piperazine (self-scavenging) | Triethylamine is a common choice when a stoichiometric amount of piperazine is desired.[1] Using a large excess of piperazine simplifies the reaction setup. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dichloromethane (DCM) | Aprotic solvents are generally preferred.[3] DCM is a good choice for its ability to dissolve the reactants and its ease of removal. |
| Temperature | 0 °C to Room Temperature | 0 °C (slow addition), then Room Temperature | Starting at a low temperature helps to control the initial exothermic reaction and improve selectivity for mono-acylation.[1] |
| Reaction Time | 2-6 hours | 4-8 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Work-up | Aqueous wash, extraction with organic solvent | Aqueous wash, extraction with organic solvent | Washing with water removes excess piperazine and any hydrochloride salts formed. |
| Purification | Crystallization or Column Chromatography | Column Chromatography | Column chromatography using a hexane:ethyl acetate gradient is often necessary to separate the mono-substituted product from any di-substituted byproduct and other impurities.[1] Recrystallization from solvents like isopropanol can also be effective.[5] |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Piperazine
-
4-Methylbenzoyl chloride
-
Triethylamine (optional, if not using excess piperazine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (5 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (1 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, or by recrystallization from a suitable solvent.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Piperazines | Ambeed [ambeed.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for 1-(4-Methylbenzoyl)piperazine from crude reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(4-Methylbenzoyl)piperazine from crude reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Overall Yield After Purification
-
Possible Cause: Product loss during aqueous workup.
-
Solution: this compound has basic properties and may have some solubility in acidic aqueous solutions. Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction with an organic solvent. Use a pH meter or pH paper to verify.
-
-
Possible Cause: Incomplete extraction from the aqueous layer.
-
Solution: Increase the number of extractions with your chosen organic solvent (e.g., ethyl acetate, dichloromethane). Three to five extractions are recommended to ensure complete removal of the product.
-
-
Possible Cause: Irreversible adsorption to silica gel during column chromatography.
-
Solution: The basic nitrogen of the piperazine ring can interact strongly with the acidic silanol groups on the silica gel surface, leading to product loss. Deactivate the silica gel by pre-treating it with the eluent containing a small amount of a basic modifier like triethylamine (0.5-1%) before loading the crude product.
-
Issue 2: Product Tailing During Column Chromatography
-
Possible Cause: Strong interaction between the basic product and acidic silica gel.
-
Solution: Add a basic modifier to the mobile phase. A common practice is to include 0.5-1% triethylamine (TEA) or a small percentage of ammonium hydroxide in the eluent system (e.g., dichloromethane/methanol/ammonium hydroxide). This will reduce the interaction between the basic product and the acidic stationary phase, resulting in more symmetrical peaks.
-
-
Possible Cause: Inappropriate solvent system polarity.
-
Solution: If the product is tailing, the eluent may not be polar enough. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
Issue 3: Presence of Impurities in the Final Product
-
Possible Cause: Co-elution of impurities with the product during column chromatography.
-
Solution: Optimize the solvent system for better separation. A shallow gradient elution may be necessary. For instance, start with a less polar eluent and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
-
-
Possible Cause: Inefficient removal of starting materials or byproducts.
-
Solution: Consider an alternative purification strategy or a combination of methods. For example, an acid-base extraction can be performed before chromatography to remove acidic or basic impurities. Recrystallization after chromatography can further enhance the purity of the final product. A common byproduct is the di-acylated piperazine, 1,4-bis(4-methylbenzoyl)piperazine, which is less polar and should elute before the desired mono-acylated product in normal-phase chromatography.
-
Issue 4: Oily Product That Fails to Crystallize
-
Possible Cause: Presence of residual solvent.
-
Solution: Ensure all solvents are thoroughly removed under high vacuum. Gentle heating on a rotary evaporator can aid in the removal of high-boiling point solvents.
-
-
Possible Cause: Impurities preventing crystallization.
-
Solution: If the product is oily due to impurities, further purification is required. Attempting purification by column chromatography or converting the product to its hydrochloride salt, followed by recrystallization, can yield a crystalline solid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities depend on the synthetic route but typically include:
-
Unreacted starting materials: Piperazine and 4-methylbenzoyl chloride.
-
Byproducts: The primary byproduct is often 1,4-bis(4-methylbenzoyl)piperazine, formed by the di-acylation of piperazine. 4-methylbenzoic acid can also be present due to the hydrolysis of 4-methylbenzoyl chloride.
-
Residual Solvents: Solvents used in the reaction and workup.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Based on purification of similar compounds, a hexane:ethyl acetate (e.g., 8:2) or chloroform:methanol (e.g., 9:1) system is a reasonable starting point[1]. It is crucial to optimize the solvent system using TLC first. For basic compounds like this, adding 0.5-1% triethylamine to the eluent is highly recommended to prevent tailing.
Q3: What solvents are suitable for the recrystallization of this compound?
A3: For similar N-acylpiperazine derivatives, alcohols like ethanol or isopropyl alcohol have been used successfully for recrystallization[2]. The addition of charcoal during recrystallization can help remove colored impurities. It is advisable to test a range of solvents on a small scale to find the optimal one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
Q4: How can I convert this compound to its hydrochloride salt for purification?
A4: To convert the free base to its hydrochloride salt, dissolve the purified or crude product in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Then, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether). The hydrochloride salt will precipitate out of the solution and can be collected by filtration.
Data Presentation
Table 1: Comparison of Purification Techniques for N-Acylpiperazines (Illustrative Data)
| Purification Method | Typical Purity | Typical Yield | Key Considerations |
| Column Chromatography | >98% | 70-90%[1] | Requires optimization of solvent system; potential for product loss on silica. |
| Recrystallization | >99% | 60-80% | Dependent on finding a suitable solvent; effective for removing minor impurities. |
| Acid-Base Extraction | Moderate | >90% | Good for removing acidic or basic impurities; may not remove neutral byproducts. |
| Salt Formation & Recrystallization | >99% | 50-70% | Can significantly improve purity; involves an extra chemical step. |
Note: The data in this table is illustrative and based on typical outcomes for the purification of similar N-acylpiperazine compounds. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., hexane:ethyl acetate with 1% triethylamine) to find an eluent that gives the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Select an appropriate size glass column and slurry pack it with silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropyl alcohol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
challenges in the scale-up synthesis of 1-(4-Methylbenzoyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(4-Methylbenzoyl)piperazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound, presented in a question-and-answer format.
Issue 1: Low Yield and Formation of Di-substituted Byproduct
Question: My reaction is resulting in a low yield of the desired this compound, with a significant amount of the 1,4-bis(4-methylbenzoyl)piperazine byproduct. How can I improve the selectivity for the mono-substituted product?
Answer: The formation of the di-substituted byproduct is a common challenge in the acylation of piperazine. Several strategies can be employed to favor mono-substitution, particularly during scale-up.
Potential Causes and Troubleshooting Steps:
-
Incorrect Stoichiometry: An equimolar ratio of piperazine to 4-methylbenzoyl chloride often leads to a mixture of mono- and di-substituted products. On a large scale, localized concentration differences can exacerbate this issue.
-
Troubleshooting:
-
Use a significant excess of piperazine (3-5 equivalents). This statistically favors the reaction of the acylating agent with an unreacted piperazine molecule.
-
Ensure efficient mixing to maintain homogenous concentrations throughout the reactor.
-
-
-
Rate of Addition: Rapid addition of 4-methylbenzoyl chloride can create localized areas of high concentration, promoting di-substitution.
-
Troubleshooting:
-
Add the 4-methylbenzoyl chloride solution slowly and at a controlled rate to the piperazine solution.
-
Consider subsurface addition to improve dispersion.
-
-
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable di-substituted product.
-
Troubleshooting:
-
Maintain a lower reaction temperature (e.g., 0-10 °C) during the addition of the acylating agent.
-
Monitor the reaction temperature closely, as the acylation is exothermic. Ensure the cooling capacity of the reactor is sufficient for the scale of the reaction.
-
-
Quantitative Data Summary: Effect of Stoichiometry and Temperature on Selectivity
| Molar Ratio (Piperazine : 4-Methylbenzoyl Chloride) | Reaction Temperature (°C) | Mono-substituted Product Yield (%) | Di-substituted Byproduct (%) |
| 1 : 1 | 25 | 55-65 | 30-40 |
| 3 : 1 | 25 | 75-85 | 10-20 |
| 5 : 1 | 25 | >90 | <5 |
| 3 : 1 | 0-5 | 80-90 | 5-15 |
Note: These are representative yields and can vary based on specific reaction conditions and scale.
Troubleshooting Workflow for Low Mono-substitution Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
Issue 2: Poor Product Quality and Impurity Profile After Crystallization
Question: After crystallization, the product has a high level of impurities and does not meet the required purity specifications. What are the likely causes and how can I improve the crystallization process on a large scale?
Answer: Impurity entrapment and suboptimal crystallization conditions are common issues during scale-up. A systematic approach is needed to identify the cause and optimize the process.
Potential Causes and Troubleshooting Steps:
-
Inefficient Impurity Purging: The chosen solvent system may not be effective at keeping impurities dissolved while allowing the desired product to crystallize.
-
Troubleshooting:
-
Screen different solvent/anti-solvent systems to find one with optimal solubility profiles for the product and key impurities.
-
Consider a re-slurry of the isolated product in a suitable solvent to wash out impurities.
-
-
-
Poor Control of Supersaturation: Rapid cooling or fast addition of an anti-solvent can lead to rapid precipitation instead of controlled crystallization, trapping impurities within the crystal lattice.
-
Troubleshooting:
-
Implement a controlled cooling profile. A slower cooling rate, especially during the initial phase of nucleation, is often beneficial.
-
If using an anti-solvent, add it at a slow, controlled rate to a solution of the product.
-
-
-
Polymorphism: Different crystal forms (polymorphs) of the product may have different properties, including impurity uptake.
-
Troubleshooting:
-
Characterize the solid form of your product using techniques like XRPD and DSC.
-
Develop a crystallization process that consistently produces the desired, most stable polymorph. Seeding with the desired polymorph can be crucial for control.
-
-
Quantitative Data Summary: Impact of Crystallization Parameters on Purity
| Cooling Rate | Anti-solvent Addition Rate | Seeding | Final Product Purity (%) |
| Rapid (Crash Cool) | N/A | No | 95-97 |
| Controlled (10°C/hr) | N/A | No | 98.0-99.0 |
| Controlled (10°C/hr) | N/A | Yes | >99.5 |
| Controlled Cooling | Rapid | No | 96-98 |
| Controlled Cooling | Slow | Yes | >99.5 |
Note: Purity levels are illustrative and depend on the initial purity of the crude product and the specific solvent system.
Logical Relationship for Crystallization Optimization
Caption: Logical workflow for crystallization process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling up the acylation of piperazine with 4-methylbenzoyl chloride?
A1: The primary challenge is controlling the selectivity of the reaction to favor the formation of the mono-acylated product, this compound, over the di-acylated byproduct, 1,4-bis(4-methylbenzoyl)piperazine. This is managed by using an excess of piperazine and controlling the addition rate of the 4-methylbenzoyl chloride. Another significant challenge is managing the exotherm of the reaction, which requires an efficient cooling system in the reactor.
Q2: How can I minimize the formation of the di-substituted byproduct without using a large excess of piperazine?
A2: While using a large excess of piperazine is the most straightforward method, you can also employ a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, allowing for selective acylation on the other. The Boc group can then be removed in a subsequent step, typically under acidic conditions. However, this adds extra steps to the synthesis, which may not be ideal for a large-scale process from a cost and efficiency perspective.
Q3: What are some common impurities to watch for in the synthesis of this compound?
A3: Besides the di-substituted byproduct, other potential impurities include:
-
Unreacted piperazine and 4-methylbenzoyl chloride.
-
Hydrolysis products of 4-methylbenzoyl chloride, such as 4-methylbenzoic acid.
-
Residual solvents from the reaction and crystallization steps.
-
Impurities present in the starting materials.
Q4: What are the key safety considerations for the scale-up of this synthesis?
A4: The acylation reaction is exothermic, so a thorough thermal hazard assessment is crucial. This includes determining the heat of reaction and ensuring that the reactor's cooling capacity is sufficient to prevent a thermal runaway. 4-Methylbenzoyl chloride is corrosive and lachrymatory, so appropriate personal protective equipment (PPE) and handling procedures are necessary. Piperazine is also a corrosive and sensitizing agent. Ensure adequate ventilation and containment, especially when handling large quantities.
Q5: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A5: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method as it can quantify the starting materials, product, and byproduct. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. For final product purity analysis, HPLC is essential. To confirm the structure and identity of the product and any isolated impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound (Illustrative)
-
Materials:
-
Piperazine (anhydrous), 3.0 equivalents
-
4-Methylbenzoyl chloride, 1.0 equivalent
-
Triethylamine, 1.1 equivalents
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of piperazine in DCM at 0 °C, add triethylamine.
-
Slowly add a solution of 4-methylbenzoyl chloride in DCM to the reaction mixture, maintaining the temperature between 0 and 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC until the 4-methylbenzoyl chloride is consumed.
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl (to remove excess piperazine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography.
-
Protocol 2: Scale-Up Synthesis of this compound in a 50L Reactor
-
Materials:
-
Piperazine (anhydrous), 3.0 equivalents
-
4-Methylbenzoyl chloride, 1.0 equivalent
-
Potassium carbonate (as a base), 1.5 equivalents
-
Toluene
-
Water
-
-
Procedure:
-
Charge the 50L reactor with piperazine and toluene.
-
Cool the mixture to 0-5 °C with stirring.
-
Add potassium carbonate to the reactor.
-
In a separate vessel, prepare a solution of 4-methylbenzoyl chloride in toluene.
-
Slowly add the 4-methylbenzoyl chloride solution to the reactor over 1-2 hours, maintaining the internal temperature at 0-10 °C.
-
After the addition is complete, allow the reaction to warm to 20-25 °C and stir for 4-6 hours. Monitor the reaction completion by HPLC.
-
Add water to the reactor to quench the reaction and dissolve the inorganic salts.
-
Stir for 30 minutes, then stop the agitation and allow the layers to separate.
-
Separate the lower aqueous layer.
-
Wash the organic layer with water.
-
Concentrate the organic layer under vacuum to a smaller volume.
-
Cool the concentrated solution according to a pre-defined cooling profile to crystallize the product.
-
Isolate the product by filtration and wash the filter cake with cold toluene.
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the scale-up synthesis.
Technical Support Center: Optimizing Catalyst and Solvent Selection for Piperazine Acylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acylation of piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in piperazine acylation?
A1: The primary challenge in piperazine acylation is achieving mono-selectivity. Due to the presence of two reactive secondary amine groups, the reaction can easily lead to a mixture of mono-acylated and di-acylated products, which complicates purification and reduces the yield of the desired compound.[1] The initially formed mono-substituted piperazine can sometimes be more nucleophilic than the starting material, promoting a second acylation.[1]
Q2: How does the choice of acylating agent affect the reaction?
A2: Acyl chlorides and acid anhydrides are common acylating agents. Acyl chlorides are generally more reactive than anhydrides, which can lead to faster reaction times but may also decrease selectivity and require careful control of reaction conditions to avoid side reactions. The choice often depends on the specific substrate and the desired reactivity.
Q3: Are there alternatives to traditional protecting groups for achieving mono-acylation?
A3: Yes, besides the widely used Boc (tert-butyloxycarbonyl) protecting group, other strategies can be employed.[1] The Cbz (benzyloxycarbonyl) group is an excellent alternative, offering an orthogonal deprotection pathway via mild catalytic hydrogenolysis.[2] Another effective method is the in situ mono-protonation of piperazine with one equivalent of an acid like HCl or acetic acid. This deactivates one nitrogen atom, directing the acylation to the free, non-protonated nitrogen in a one-pot synthesis.[1]
Q4: What are the best storage conditions for piperazine and its derivatives?
A4: Piperazine and its derivatives, particularly those that are hygroscopic, should be stored in tightly sealed containers in a cool, dry place. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture and atmospheric carbon dioxide.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, offering explanations and actionable solutions.
Issue 1: Low Yield of the Desired Mono-Acylated Product
-
Symptom: The reaction results in a low yield of the mono-acylated piperazine, with significant amounts of unreacted starting material or di-acylated byproduct.
-
Potential Causes & Solutions:
-
Formation of Di-acylated Byproduct: This is the most common cause of low mono-acylation yields.
-
Troubleshooting:
-
Use Excess Piperazine: Employing a 3-10 fold excess of piperazine can statistically favor the acylation of the more abundant unreacted piperazine.[1] However, this necessitates a robust purification strategy to remove the excess starting material.
-
Slow Addition of Acylating Agent: Adding the acylating agent dropwise at a low temperature helps to maintain a low concentration of the electrophile, reducing the likelihood of a second acylation.[3]
-
Use a Mono-Protected Piperazine: Using a starting material like N-Boc-piperazine is a reliable method to ensure mono-acylation. The Boc group can be removed in a subsequent step.[1]
-
-
-
Suboptimal Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product.[3]
-
Troubleshooting: Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the formation of the mono-substituted product is maximized.[3] A temperature screen can also help identify the ideal conditions for your specific substrates.
-
-
Catalyst Deactivation: In catalyzed reactions, the catalyst may become deactivated by impurities or side products.
-
Troubleshooting: Ensure all reagents and solvents are pure and anhydrous. If catalyst poisoning is suspected, consider using a higher catalyst loading or a different catalyst system.
-
-
Issue 2: Difficulty in Product Purification
-
Symptom: The crude product is difficult to purify, with the desired product co-eluting with byproducts or remaining in the aqueous phase during workup.
-
Potential Causes & Solutions:
-
Basic Nature of Piperazine Derivatives: The basicity of piperazine products can cause tailing on silica gel chromatography.
-
Troubleshooting: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent during column chromatography to improve peak shape.[3]
-
-
Water Solubility: The product may be water-soluble, especially if it is in a protonated form.
-
Troubleshooting: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[3]
-
-
Excess Piperazine: When using a large excess of piperazine, its removal can be challenging.
-
Troubleshooting: An acidic wash can be used to remove the basic piperazine from the organic layer containing the desired product.
-
-
Data Presentation
Table 1: Comparison of Strategies for Mono-Functionalization of Piperazine
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | One-step reaction, cost-effective.[1] | Difficult removal of excess piperazine.[1] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for the acylation step | High selectivity, clean reaction.[1] | Multi-step process, higher cost.[1] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 salt:electrophile | 60-89% | One-pot synthesis, good yields.[1] | May require longer reaction times or activation of the electrophile.[1] |
Table 2: Effect of Catalyst on Aza-Michael Addition of Piperazine (Acrylate Acylation)
| Michael Acceptor | Molar Ratio (pip:pip·2HCl:olefin) | Catalyst | Time (h) | Yield of Mono-substituted Product (%) |
| Dimethyl fumarate | 0.2:0.8:1.3 | None | 17 | 19 |
| Dimethyl fumarate | 0.2:0.8:1.3 | Support-Ce³⁺ | 14 | 23 |
| Diethyl fumarate | 0.2:0.8:1.3 | None | 20 | 20 |
| Diethyl fumarate | 0.2:0.8:1.3 | Support-Ce³⁺ | 15 | 29 |
| Methyl acrylate | 1:1:1.1 | Support-Cu²⁺ | 2 | 87 |
| Ethyl acrylate | 1:1:1.1 | Support-Cu²⁺ | 2.5 | 86 |
Data adapted from a study on solid support catalyzed mono-aza-Michael addition reactions of piperazine.[4]
Experimental Protocols
Protocol 1: Mono-N-Acylation via N-Boc Protection/Deprotection
This protocol is a reliable method for achieving high selectivity for the mono-acylated product.
Step 1: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction for 20-24 hours.
-
Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Typical yields are around 83%.[1]
Step 2: Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.[1]
Step 3: Deprotection of the Boc Group
-
Dissolve the purified product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product.[1]
Protocol 2: One-Pot Mono-Acylation via In Situ Mono-Protonation
This protocol is a cost-effective, one-pot method for mono-acylation.
-
Dissolve piperazine (100 mmol) in glacial acetic acid (80 ml) at 40 °C and then cool to room temperature. This forms the piperazine-1-ium cation in situ.
-
Dropwise, add the acyl chloride (e.g., acetyl chloride, 106 mmol).
-
An appropriate solid-supported catalyst can be added to accelerate the reaction.
-
Stir the reaction mixture under the specified conditions (monitoring by TLC).
-
Upon completion, the catalyst can be filtered off, and the product isolated after workup.
This protocol is based on the chemoselective synthesis of 1-substituted piperazines.[5]
Mandatory Visualization
Caption: Logical workflow for achieving selective mono-acylation of piperazine.
Caption: Troubleshooting workflow for low yield in piperazine acylation.
References
addressing low yields in the N-acylation of piperazine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-acylation of piperazine derivatives, with a focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the N-acylation of piperazine?
Low yields in the N-acylation of piperazine derivatives can stem from several factors, primarily the formation of di-substituted byproducts due to the presence of two reactive secondary amine groups.[1] Other significant causes include side reactions facilitated by certain reagents, improper stoichiometry, the presence of moisture, and steric hindrance.[2][3]
Q2: How can I selectively achieve mono-acylation over di-acylation?
Achieving mono-selectivity is a primary challenge. Several strategies can be employed:
-
Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the acylating agent with an unreacted piperazine molecule, minimizing di-substitution.[1] However, this necessitates a subsequent purification step to remove the excess piperazine.[1]
-
Protecting Group Strategy: A widely used and effective method involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens.[1][4] This allows for the selective acylation of the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl or acetic acid) forms a mono-salt in the reaction mixture.[1][4] The protonated nitrogen is deactivated, directing the acylation to the free, non-protonated nitrogen.[4]
Q3: What are common side reactions other than di-acylation, and how can they be minimized?
Besides di-acylation, other side reactions can reduce the yield of the desired product:
-
N-acylurea Formation: This is a common byproduct when using carbodiimide coupling reagents like EDC. The addition of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress the formation of N-acylurea by trapping the reactive O-acylisourea intermediate.[2]
-
Hydrolysis of Acylating Agent: Acyl halides and anhydrides are sensitive to moisture. Performing the reaction under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the hydrolysis of the acylating agent.[2][5]
-
Dimerization/Oligomerization: If the starting material contains both a carboxylic acid and a deprotected piperazine nitrogen, intermolecular reactions can lead to dimers or oligomers.[2] Ensuring complete protection of the piperazine moiety during the activation of the carboxylic acid is essential.[2]
Q4: How do I choose the right coupling agent for my reaction?
The choice of coupling agent is critical and depends on the specific substrates and desired reaction conditions.
-
Acyl Halides: Acyl chlorides are highly reactive and often used in Schotten-Baumann reactions.[6][7][8] These reactions are typically performed in the presence of a base to neutralize the HCl byproduct.[6][8]
-
Carbodiimides (e.g., EDC, DCC): These are commonly used to couple carboxylic acids with amines. As mentioned, they are often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions.[2]
-
Uronium/Phosphonium Reagents (e.g., HATU, HBTU, PyBOP): These reagents are highly efficient and are often used in peptide chemistry and for challenging couplings.[2][9] However, they can be more expensive. It is recommended to use them in slight excess (1.05-1.1 equivalents).[2]
Q5: What is the importance of the base in N-acylation reactions?
A base is typically required to neutralize the acid byproduct generated during the acylation (e.g., HCl from an acyl chloride), which would otherwise form a salt with the unreacted amine and halt the reaction.[6] Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like sodium hydroxide in Schotten-Baumann conditions.[5][6] The choice of base is important; for instance, strong, non-nucleophilic bases like sodium tert-butoxide are often used in certain N-arylation reactions.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive acylating agent (e.g., hydrolysis). | Use fresh, high-purity acylating agent. Ensure anhydrous reaction conditions (dry solvents, inert atmosphere).[2] |
| Low reactivity of the piperazine derivative (e.g., steric hindrance). | Switch to a more reactive acylating agent (e.g., acyl chloride). Use a more potent coupling reagent (e.g., HATU). Increase reaction temperature and/or time. | |
| Incorrect stoichiometry. | Accurately measure all reagents. A slight excess of the amine (1.1-1.2 equivalents) can sometimes improve yields.[2] | |
| Significant Amount of Di-substituted Byproduct | Molar ratio of piperazine to acylating agent is close to 1:1. | Use a large excess of piperazine (3-10 equivalents).[1] Alternatively, use a mono-protected piperazine (e.g., N-Boc-piperazine)[1][4] or the in situ mono-protonation method.[1][4] |
| Rapid addition of the acylating agent. | Add the acylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.[7] | |
| Presence of N-acylurea Byproduct | Use of carbodiimide reagents (e.g., EDC) without an additive. | Add HOBt or HOAt to the reaction mixture to suppress the rearrangement that forms the N-acylurea.[2] |
| Unreacted Starting Material | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding more coupling reagent or extending the reaction time.[2] |
| Inefficient purification. | Optimize the purification method (e.g., column chromatography with a suitable solvent gradient, or an acidic wash to remove excess piperazine).[1] | |
| Difficulty in Removing Excess Piperazine | High boiling point and water solubility of piperazine. | Perform an acidic wash to protonate the excess piperazine, making it water-soluble and easily separable from the organic layer. Alternatively, purify by column chromatography.[1] |
Quantitative Data Summary
The following tables summarize representative yields for different mono-acylation strategies. Note that yields are highly dependent on the specific substrates, reaction scale, and purification methods.
Table 1: Comparison of Mono-Acylation Strategies
| Strategy | Piperazine:Acylating Agent Ratio | Typical Yield | Advantages | Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80%[1] | One-step, cost-effective.[1] | Difficult removal of excess piperazine.[1] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% (for the acylation step)[1] | High selectivity, clean reaction.[1] | Multi-step process, higher cost.[1] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89%[1] | One-pot synthesis, good yields.[1] | May require longer reaction times or activation.[1] |
Experimental Protocols
Protocol 1: Mono-N-acylation using a Boc-Protected Piperazine
This protocol describes a general procedure for the acylation of mono-Boc-protected piperazine with an acyl chloride.
Materials:
-
1-Boc-piperazine
-
Acyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 1-Boc-piperazine (1.0 eq) and a base such as triethylamine (1.1 eq) in anhydrous DCM.[1]
-
Cool the mixture to 0 °C in an ice bath.[7]
-
Add the acyl chloride (1.0 eq) dropwise to the cooled solution with stirring.[1][7]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.[7]
-
Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-acyl-N'-Boc-piperazine.[1]
Protocol 2: Mono-N-acylation using Excess Piperazine (Schotten-Baumann Conditions)
This protocol is a direct N-acylation of piperazine using an excess of the amine under Schotten-Baumann conditions.
Materials:
-
Piperazine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve piperazine (5.0 eq) in a mixture of DCM and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and simultaneously add benzoyl chloride (1.0 eq) and a solution of NaOH (2.0 eq) in water, while maintaining the temperature below 5 °C and ensuring the mixture remains basic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with dilute HCl to remove excess piperazine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for N-acylation of piperazine derivatives.
Caption: Troubleshooting decision tree for low yields in N-acylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. assets-global.website-files.com [assets-global.website-files.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the atom economy of 1-(4-Methylbenzoyl)piperazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed strategies to improve the atom economy for the synthesis of 1-(4-Methylbenzoyl)piperazine. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and comparative data to facilitate the selection of greener and more efficient synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most traditional and direct method is the Schotten-Baumann reaction. This involves the N-acylation of piperazine with 4-methylbenzoyl chloride in the presence of a base (like sodium hydroxide or triethylamine) to neutralize the hydrochloric acid byproduct. While straightforward, the primary challenge of this method is controlling the reaction to favor the desired mono-acylated product over the di-acylated byproduct, 1,4-bis(4-methylbenzoyl)piperazine.
Q2: What does "atom economy" mean in the context of this synthesis, and why is it important?
A2: Atom economy is a green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[1][2] A higher atom economy signifies a greener process with less waste. For instance, in a traditional Schotten-Baumann reaction, the atoms from the leaving group on the acyl chloride and the base used for neutralization end up in byproducts, lowering the atom economy. Improving atom economy is crucial for developing sustainable, cost-effective, and environmentally friendly manufacturing processes in the pharmaceutical industry.
Q3: How can I improve the selectivity for the mono-acylated product and avoid the formation of 1,4-bis(4-methylbenzoyl)piperazine?
A3: There are three primary strategies to enhance mono-selectivity:
-
Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of 4-methylbenzoyl chloride with an unreacted piperazine molecule rather than the already-acylated product.[3][4]
-
In-Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms a piperazin-1-ium salt. The protonated nitrogen is deactivated and non-nucleophilic, directing the acylation exclusively to the free secondary amine.[3]
-
Protecting Group Strategy: A more controlled, multi-step approach involves protecting one nitrogen of piperazine with a group like tert-butyloxycarbonyl (Boc), performing the acylation, and then removing the protecting group.[3][4]
Q4: Are there more atom-economical alternatives to the Schotten-Baumann reaction?
A4: Yes. The most atom-economical approach is the direct catalytic amidation of 4-methylbenzoic acid with piperazine. This method, often catalyzed by boric acid or transition metals like zirconium or titanium, forms the amide bond directly, with water as the only byproduct.[5] This approach dramatically increases the atom economy to nearly 100% and avoids the use of activating agents or stoichiometric bases.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired mono-acylated product | Significant di-acylation: The initially formed product is reacting again with the acylating agent. | • Increase the excess of piperazine to 5-10 equivalents. • Add the 4-methylbenzoyl chloride slowly and at a low temperature (0-5 °C). • Switch to a mono-protection or in-situ mono-protonation strategy for higher control.[3][4] |
| Incomplete Reaction: Starting materials are still present after the expected reaction time. | • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. • Ensure the 4-methylbenzoyl chloride is of high quality and has not hydrolyzed. • For catalytic reactions, ensure the catalyst is active and the reaction is free of catalyst poisons. • Increase reaction time or temperature if necessary. | |
| Difficult Purification | Removing Excess Piperazine: The high boiling point and water solubility of piperazine make its removal from the product challenging. | • Perform an acidic wash (e.g., with dilute HCl). The mono-acylated product will form a salt and remain in the aqueous layer, while the di-acylated, non-basic byproduct can be extracted with an organic solvent. Then, basify the aqueous layer and extract the desired product. • Use column chromatography for purification.[3] |
| Presence of Unreacted 4-methylbenzoic acid (in catalytic methods) | • After the reaction, perform a basic wash (e.g., with aqueous NaHCO₃) to extract the unreacted carboxylic acid as its sodium salt. | |
| Reaction Fails to Start or is Sluggish | Hydrolyzed Acyl Chloride: 4-methylbenzoyl chloride has reacted with moisture in the air or solvents. | • Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Use freshly opened or distilled 4-methylbenzoyl chloride. |
| Poor Mixing in Biphasic Reactions: In Schotten-Baumann reactions using an aqueous base, poor mixing reduces the interfacial area where the reaction occurs. | • Use vigorous mechanical stirring to ensure proper emulsification of the organic and aqueous phases.[6] | |
| Deactivated Catalyst (for catalytic methods): Water can inhibit or deactivate certain catalysts. | • Use molecular sieves or a Dean-Stark apparatus to remove water as it is formed.[5] • Ensure all reagents and solvents are anhydrous. |
Troubleshooting Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. mdpi.com [mdpi.com]
- 5. Direct Amide Coupling of Non-activated Carboxylic Acids and Amines Catalysed by Zirconium(IV) Chloride [diva-portal.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
managing temperature and reaction time for optimal 1-(4-Methylbenzoyl)piperazine synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal synthesis of 1-(4-Methylbenzoyl)piperazine, with a focus on managing temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the nucleophilic acyl substitution of piperazine with 4-methylbenzoyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct.
Q2: Why is temperature control crucial in this synthesis?
A2: Temperature control is critical to balance the reaction rate and minimize side reactions. High temperatures can lead to the formation of undesired byproducts, such as the disubstituted piperazine, and potential degradation of the product. Conversely, temperatures that are too low may result in an impractically slow reaction rate.
Q3: What is the role of the base in this reaction?
A3: A non-nucleophilic base, typically triethylamine, is essential to scavenge the hydrochloric acid (HCl) generated during the reaction. If not neutralized, the HCl will protonate the piperazine, rendering it non-nucleophilic and halting the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting materials (piperazine and 4-methylbenzoyl chloride) and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Moisture Contamination: 4-Methylbenzoyl chloride is highly sensitive to moisture and can hydrolyze to 4-methylbenzoic acid. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inadequate Base: Insufficient base will not effectively neutralize the HCl byproduct, leading to the protonation of piperazine and stopping the reaction. | Use at least one equivalent of a non-nucleophilic base like triethylamine. | |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products. | Ensure accurate weighing and addition of all reagents. A slight excess of piperazine can sometimes be used to ensure the complete consumption of the acyl chloride. | |
| Formation of Multiple Products | Disubstitution: The formation of 1,4-bis(4-methylbenzoyl)piperazine can occur, especially at higher temperatures or with prolonged reaction times. | Maintain a low reaction temperature (0-5 °C) during the addition of 4-methylbenzoyl chloride. Use piperazine as the limiting reagent if monosubstitution is desired. |
| Degradation: High temperatures can lead to the degradation of the starting materials or the product. | Avoid excessive heating. If the reaction is slow at room temperature, consider gentle warming (e.g., to 40 °C) while monitoring for byproduct formation. | |
| Reaction is Very Slow | Low Temperature: While low temperatures are good for selectivity, they can significantly slow down the reaction rate. | Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is still slow, gentle heating can be applied. |
| Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be limited. | Choose a solvent in which all reactants are soluble. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and corresponding yields for the acylation of piperazine derivatives, which can be considered representative for the synthesis of this compound.
| Entry | Temperature (°C) | Reaction Time (h) | Solvent | Base | Yield (%) | Reference |
| 1 | 0 to RT | 5 - 6 | Dichloromethane | Triethylamine | 70 - 90 | [1] |
| 2 | RT | 12 | Dichloromethane | Triethylamine | ~85 | [1] |
| 3 | 0 | 2, then RT for 2 | Chloroform | Triethylamine | High (not specified) | [2] |
Note: "RT" denotes room temperature. Yields are highly dependent on the specific substrates and reaction scale.
Experimental Protocol
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Piperazine
-
4-Methylbenzoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve piperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred reaction mixture over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Continue stirring for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
Structural Validation of 1-(4-Methylbenzoyl)piperazine and its Analogs by X-ray Crystallography: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and for rational drug design. X-ray crystallography stands as the gold standard for obtaining high-resolution structural information of crystalline solids.[1][2] This guide provides a comparative overview of the structural validation of 1-(4-Methylbenzoyl)piperazine and related piperazine derivatives, detailing the experimental methodology and presenting key crystallographic data for analogous compounds.
While a specific crystallographic information file (CIF) for this compound was not publicly available within the searched resources, the structural parameters of closely related analogs offer valuable insights. This guide leverages data from published crystal structures of substituted benzoylpiperazine derivatives to illustrate the principles of structural validation in this class of compounds. The piperazine moiety is a common scaffold in medicinal chemistry, and understanding its conformational preferences and intermolecular interactions is crucial for drug development.[3][4]
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for several piperazine derivatives, providing a basis for comparison with potential future data for this compound. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal lattice.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1-Benzoyl-4-(4-methylphenyl)phthalazine | C₂₂H₁₆N₂O | Monoclinic | P2₁/c | 12.4873 | 8.8011 | 15.4425 | 92.458 | 1695.60 | 4 |
| 4-(2-Methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate | C₁₁H₁₇N₂O⁺·C₇H₃N₂O₇⁻ | Monoclinic | P2₁/c | 7.989 | 24.343 | 10.012 | 106.95 | 1858.1 | 4 |
| 4-(4-Nitrophenyl)piperazin-1-ium 4-methylbenzoate monohydrate | C₁₀H₁₄N₃O₂⁺·C₈H₇O₂⁻·H₂O | Triclinic | P-1 | 7.234 | 10.038 | 14.372 | 81.33 | 1004.9 | 2 |
Data sourced from related compounds for comparative purposes.[3][5][6]
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a molecular structure by X-ray crystallography involves a series of well-defined steps, from crystal growth to data analysis and structure refinement.[1][2]
1. Crystallization: The initial and often most challenging step is to obtain a single crystal of high quality, typically with dimensions greater than 0.1 mm in all directions.[2] For small organic molecules like this compound, slow evaporation of a saturated solution is a common and effective crystallization technique. A variety of solvents should be screened to find conditions that yield well-formed, single crystals.
2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. Modern diffractometers, often equipped with CCD or CMOS detectors, are used to measure the intensities and positions of the diffracted X-rays as the crystal is rotated.[7] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality dataset.
3. Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and the space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods (e.g., direct methods or Patterson methods). This leads to an initial electron density map, from which the positions of the atoms can be determined. The structural model is then refined against the experimental data, a process that adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
Workflow for Structural Validation
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like this compound.
Logical Relationship of Structural Parameters
The following diagram outlines the hierarchical relationship of the key parameters obtained from an X-ray crystallography experiment.
References
- 1. 1-(4-METHYL-BENZOYL)-PIPERAZINE | 111752-26-2 [chemicalbook.com]
- 2. 1-(4-Methylbenzyl)piperazine | C12H18N2 | CID 764723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Benzoyl-4-(4-methylphenyl)phthalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methyl-4-(2-methylbenzoyl)piperazine | C13H18N2O | CID 904148 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(4-Methylbenzoyl)piperazine and Other Benzoylpiperazine Derivatives for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of 1-(4-Methylbenzoyl)piperazine and other benzoylpiperazine derivatives, providing insights into their synthesis, pharmacological activities, and the underlying experimental methodologies. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes information on closely related analogues to provide a valuable reference for structure-activity relationship (SAR) studies and further research.
Introduction to Benzoylpiperazine Derivatives
The piperazine ring is a prevalent scaffold in medicinal chemistry, and its acylation with a benzoyl group gives rise to a class of compounds with a wide spectrum of biological activities.[1] These derivatives have been investigated for their potential as anticancer agents, GlyT1 inhibitors for neurological disorders, and as modulators of various neurotransmitter systems, including serotonergic and dopaminergic pathways.[2][3][4] The substituent on the benzoyl ring and the second nitrogen of the piperazine ring can significantly influence the pharmacological profile of these compounds.
Synthesis of Benzoylpiperazine Derivatives
The synthesis of benzoylpiperazine derivatives is typically achieved through the acylation of a piperazine derivative. A common method involves the reaction of a substituted or unsubstituted piperazine with a benzoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.[4] For the synthesis of this compound, 1-piperazine would be reacted with 4-methylbenzoyl chloride.
Alternatively, multi-step syntheses involving protecting groups can be employed to achieve selective substitution on the piperazine ring.[5]
Comparative Pharmacological Data
Due to the scarcity of direct comparative studies on this compound, this section presents data on various benzoylpiperazine derivatives to illustrate the structure-activity relationships within this class.
In Vitro Bioactivity Data of Benzoylpiperazine Derivatives
The following table summarizes the in vitro activity of several benzoylpiperazine derivatives against various targets. It is important to note that these compounds have different substitution patterns and were evaluated in different assays, which should be considered when making comparisons.
| Compound/Derivative | Target | Assay Type | IC50 / Ki (nM) | Reference |
| Benzoylpiperazine Analogue 7 | GlyT1 | Inhibition Assay | 15 | [2] |
| Thiazole-substituted Benzoylpiperazine 40 | Acetylcholinesterase | Inhibition Assay | 802.3 | [6] |
| Thiazole-substituted Benzoylpiperazine 61 | Acetylcholinesterase | Inhibition Assay | 919.3 | [6] |
| 1-Benzyl-4-(4-chlorobenzoyl)piperazine | Tyrosinase | Inhibition Assay | - | [7] |
| (4-Benzylpiperazin-1-yl)-(3,4-dihydroxyphenyl)methanone | Tyrosinase | Inhibition Assay | - | [7] |
Note: The table is populated with data on various benzoylpiperazine derivatives to provide a comparative context. Direct quantitative data for this compound was not available in the searched literature.
Pharmacokinetic Properties of Structurally Related Compounds
Understanding the pharmacokinetic profile is crucial for drug development. While specific data for this compound is not available, the table below presents pharmacokinetic parameters for a related piperidine derivative to provide a general idea of the potential metabolic fate of such compounds.
| Compound | Species | T1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |
| Piperidine Derivative | Rat | 4.3 | 8.7 | 0.40 | 74 | [8] |
Note: This data is for a piperidine analogue and should be interpreted with caution as piperazine and piperidine rings can have different metabolic stabilities and distribution profiles.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of benzoylpiperazine derivatives.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a specific radioligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT₂ₐ or D₂ receptors).
-
A specific radioligand for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ, [³H]-Spiperone for D₂).
-
Test compounds (e.g., this compound and other derivatives).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the incubation buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[9]
Neurotransmitter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Objective: To determine the potency of a compound in blocking the dopamine transporter (DAT) or serotonin transporter (SERT).
Materials:
-
Synaptosomes (nerve terminals) prepared from specific brain regions (e.g., striatum for DAT, midbrain for SERT).
-
Radiolabeled neurotransmitter (e.g., [³H]-Dopamine or [³H]-Serotonin).
-
Test compounds.
-
Uptake buffer.
Procedure:
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained by the synaptosomes.
-
The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.
Signaling Pathways
Benzoylpiperazine derivatives can exert their effects by modulating various signaling pathways. Below are diagrams of potential pathways that could be affected by these compounds, based on their interactions with known targets.
References
- 1. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of 1-(4-Methylbenzoyl)piperazine and Its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the anticancer activity of 1-(4-methylbenzoyl)piperazine analogs, offering a side-by-side look at their performance based on available experimental data. The focus is on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which allows for a systematic evaluation of how substitutions on the benzoyl moiety influence cytotoxic activity.
Quantitative Data Summary
The in vitro cytotoxic activity of this compound analogs was evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, providing a quantitative comparison of their anticancer potency. The data is extracted from studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.
| Compound ID | Substituent (R) | HUH7 (Liver) GI50 (µM) | MCF7 (Breast) GI50 (µM) | HCT116 (Colon) GI50 (µM) |
| 1 | -CH₃ | 1.91 | 0.44 | 0.31 |
| 2 | -Cl | >40 | 1.22 | 0.85 |
| 3 | -F | 2.05 | 1.67 | 1.22 |
| 4 | -Br | 2.15 | 1.11 | 0.98 |
| 5 | -NO₂ | 2.30 | 1.89 | 1.55 |
| 6 | -Ph | 2.55 | 2.10 | 1.87 |
Experimental Protocols
The primary assay used to determine the cytotoxic activity of the compared compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cytotoxicity Assessment
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., HUH7, MCF7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at an appropriate density (typically 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (containing the same concentration of solvent, e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is carefully removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The GI50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Key Biological Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate a relevant signaling pathway often targeted by anticancer piperazine derivatives and a general workflow for evaluating these compounds.
Caption: The PI3K/Akt signaling pathway and potential inhibition by piperazine derivatives.
Caption: A generalized experimental workflow for the evaluation of novel anticancer compounds.
A Comparative Guide to the Analytical Quantification of 1-(4-Methylbenzoyl)piperazine and its Analogs
This guide provides a comparative overview of various analytical methods for the quantification of 1-(4-Methylbenzoyl)piperazine and structurally related piperazine derivatives. The selection of an appropriate analytical technique is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable results in diverse matrices. The primary methods discussed include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While specific validated data for this compound is limited in publicly available literature, this guide leverages data from its close analog, 1-Benzoylpiperazine (BZP), and other piperazine derivatives to provide a comprehensive comparison. These methods are widely applicable to this class of compounds with appropriate validation.
Quantitative Data Summary
The performance of each analytical technique is summarized in the tables below, providing a clear comparison of their key validation parameters.
Table 1: HPLC-UV Method for Piperazine Derivatives (with Derivatization)
| Parameter | Value |
| Linearity Range | 30 - 350 ppm[1] |
| Limit of Detection (LOD) | S/N Ratio of 3:1[1] |
| Limit of Quantification (LOQ) | S/N Ratio of 10:1[1] |
| Accuracy (% Recovery) | 104.87 - 108.06%[1] |
| Precision (%RSD) | < 4.0%[1] |
Table 2: GC-MS Method for 1-Benzoylpiperazine
| Parameter | Value |
| Linearity Range | 0 - 10 µg/mL[2] |
| Limit of Detection (LOD) | 0.004 µg/mL (in plasma)[2] |
| Limit of Quantification (LOQ) | 0.016 µg/mL (in plasma)[2] |
| Precision (%RSD) | < 20%[2] |
Table 3: LC-MS/MS Method for 1-Benzoylpiperazine in Plasma
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL[3] |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is 0.2 ng/mL for a similar compound[4] |
| Limit of Quantification (LOQ) | 0.2 ng/mL for a similar compound[4] |
| Accuracy (%RE) | -9.78% to -0.58% for a similar compound[4] |
| Precision (%RSD) | 3.44% - 13.15% for a similar compound[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific applications and instrumentation.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of piperazine derivatives, often requiring a derivatization step to enhance UV detection.[1][2]
-
Instrumentation : Standard HPLC system with a UV-Vis detector.[2]
-
Column : C18, 4.6 mm x 150 mm, 5 µm particle size.[2]
-
Mobile Phase : A mixture of acetonitrile and an aqueous buffer.
-
Derivatization Agent : NBD-Cl (4-chloro-7-nitrobenzofuran) can be used to form a UV-active derivative.[1][5]
-
Sample Preparation : A sample containing the analyte is reacted with the derivatizing agent to form a stable, UV-active product before injection.[1]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound.[6]
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer.[2]
-
Oven Temperature Program : Initial temperature of 150°C held for 1 minute, then ramped at 10°C/min to 220°C, followed by a ramp of 90°C/min to 290°C and held for 2.30 minutes.[6]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[6]
-
Mass Analyzer : Quadrupole or Ion Trap.[6]
-
Scan Mode : Full scan mode for qualitative analysis (e.g., m/z 50-550) and Selected Ion Monitoring (SIM) for quantitative analysis.[6]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for quantifying low levels of analytes in complex matrices such as plasma.[3]
-
Instrumentation : HPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[3][4]
-
Column : Reversed-phase C18 column.[4]
-
Mobile Phase : A gradient elution using a mixture of methanol and water with 5 mM ammonium acetate (pH 4.0).[4]
-
Ionization Mode : Positive electrospray ionization (ESI+).[3]
-
Sample Preparation (for plasma) : Protein precipitation using acetonitrile.[3][6] To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.[6] Vortex and centrifuge to pellet the proteins, then inject the supernatant.[3]
Visualizing the Workflow
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method, ensuring its suitability for its intended purpose.
Caption: A flowchart of the analytical method validation process.
LC-MS/MS Quantification Workflow
This diagram outlines the key steps involved in the quantification of an analyte in a biological matrix using LC-MS/MS.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
comparative study of different synthetic routes for 1-(4-Methylbenzoyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic routes for the preparation of 1-(4-Methylbenzoyl)piperazine, a key intermediate in the development of various pharmaceutical agents. The routes discussed are Direct Acylation, Acylation of Mono-protected Piperazine, and a One-Pot Carboxylic Acid Coupling. Each method is evaluated based on yield, purity, reaction time, and operational complexity, with supporting experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Acylation | Route 2: Acylation of Mono-protected Piperazine | Route 3: One-Pot Carboxylic Acid Coupling |
| Overall Yield | Good to Excellent (70-95%) | Good (Typically 70-90% over 3 steps) | Good (Typically 80-90%) |
| Product Purity | Good to Excellent (>98%) | Excellent (>99%) | Good to Excellent (>98%) |
| Reaction Time | Short (1-8 hours) | Long (Multi-day synthesis) | Moderate (12-24 hours) |
| Number of Steps | 1 | 3 (Protection, Acylation, Deprotection) | 1 |
| Key Advantage | Simplicity and speed | High purity and control over substitution | Avoids the use of acyl chlorides |
| Key Disadvantage | Potential for di-acylation | Longer overall synthesis time | Cost of coupling agents |
Route 1: Direct Acylation of Piperazine
This approach involves the direct reaction of piperazine with a 4-methylbenzoyl derivative, most commonly 4-methylbenzoyl chloride. The primary challenge of this route is achieving selective mono-acylation while minimizing the formation of the 1,4-bis(4-methylbenzoyl)piperazine byproduct.
Experimental Data
| Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4-Methylbenzoyl chloride, Triethylamine, Dichloromethane, Room Temperature, 6-7 h | 73-90 | >95 | [1] |
| In-situ formation of piperazine monohydrochloride, Methanol, Reflux | High | >98 | [2] |
| Schotten-Baumann: 4-Methylbenzoyl chloride, NaOH, Water/DCM | Variable | Variable | General Method |
Experimental Protocol: Acylation using 4-Methylbenzoyl Chloride
-
To a stirred solution of piperazine (2.0 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM, 10 mL/g of piperazine) at 0 °C, add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6-7 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.[1]
Logical Workflow
Caption: Direct acylation of piperazine with 4-methylbenzoyl chloride.
Route 2: Acylation of Mono-protected Piperazine
To overcome the challenge of di-acylation, a multi-step approach involving a mono-protected piperazine derivative, such as N-Boc-piperazine, is often employed. This method provides excellent control and typically results in a very pure final product.
Experimental Data
| Step | Reaction | Yield (%) | Purity (%) | Reference |
| 1. Protection | Piperazine + Boc₂O → N-Boc-piperazine | 80-95 | >98 | [3] |
| 2. Acylation | N-Boc-piperazine + 4-Methylbenzoyl chloride → N-Boc-N'-(4-methylbenzoyl)piperazine | ~90 | >98 | General Method |
| 3. Deprotection | N-Boc-N'-(4-methylbenzoyl)piperazine + TFA → this compound | >95 | >99 | [4][5] |
Experimental Protocols
Step 1: Synthesis of N-Boc-piperazine
-
To a solution of piperazine (2.0 equivalents) in dichloromethane (DCM), add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-Boc-piperazine.[3]
Step 2: Acylation of N-Boc-piperazine
-
To a solution of N-Boc-piperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM at 0 °C, add 4-methylbenzoyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture at room temperature for 4 hours.
-
Wash the reaction with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution to obtain N-Boc-N'-(4-methylbenzoyl)piperazine, which can be used in the next step without further purification.
Step 3: Deprotection of the Boc Group
-
Dissolve the crude N-Boc-N'-(4-methylbenzoyl)piperazine in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield this compound.[4][5]
Logical Workflow
Caption: Three-step synthesis via a mono-protected piperazine intermediate.
Route 3: One-Pot Carboxylic Acid Coupling
This route offers a convenient alternative to using acyl chlorides by directly coupling 4-methylbenzoic acid with piperazine using a peptide coupling agent. This method is often characterized by mild reaction conditions and high yields.
Experimental Data
| Coupling Agent | Yield (%) | Purity (%) | Reference |
| CDI (Carbonyldiimidazole) | ~83 (for benzoylpiperazine) | >98 | [6] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Typically >85 | >98 | General Method |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Typically >85 | >98 | General Method |
Experimental Protocol: Coupling using HATU
-
To a stirred solution of 4-methylbenzoic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) and stir for 15 minutes at room temperature.
-
Add a solution of piperazine (1.5 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Workflow
Caption: One-pot synthesis using a carboxylic acid coupling agent.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Structure-Activity Relationship of Piperazine Analogs with Nicotinoyl Moieties
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas.[1][2][3] Its favorable physicochemical properties and the synthetic tractability of its 1,4-disubstituted analogs make it a versatile building block in drug discovery.[4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperazine analogs, with a specific focus on derivatives bearing nicotinoyl moieties.
Due to a scarcity of publicly available data specifically on 1,4-dinicotinoylpiperazine analogs, this guide synthesizes information from broader studies on related piperazine derivatives to infer potential SAR trends. The insights presented herein are intended to guide future research and drug design efforts in this chemical space.
Inferred Structure-Activity Relationships
Based on the literature for various piperazine amides and nicotinic acid derivatives, the following SAR for 1,4-dinicotinoylpiperazine analogs can be inferred[4]:
-
The Piperazine Core: The conformation of the central piperazine ring (chair, boat, or twist-boat) is critical as it dictates the spatial orientation of the nicotinoyl substituents, which in turn influences binding to target receptors.[4]
-
The Nicotinoyl Moiety: The position of the nitrogen atom within the pyridine ring (picolinoyl, nicotinoyl, or isonicotinoyl) is expected to significantly affect the molecule's biological activity. This is due to its influence on hydrogen bonding capacity and overall electronic properties.[4]
-
The Amide Linkage: The amide bond provides a rigid, planar unit. The carbonyl oxygen and the amide proton can act as hydrogen bond acceptors and donors, respectively, which are often crucial for interactions with biological targets.[4]
Quantitative Data on Related Piperazine Analogs
To provide a quantitative context for the potential biological activity of piperazine-nicotinoyl analogs, the following tables summarize the half-maximal inhibitory concentration (IC50) values for various 1,4-disubstituted piperazine analogs against different biological targets. It is important to note that these compounds are not 1,4-dinicotinoylpiperazine analogs but serve to illustrate the potencies that can be achieved with the piperazine scaffold.
Table 1: Cytotoxic Activity of Benzo[a]phenazine-Piperazine Derivatives [4]
| Compound ID | Substitution Pattern | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HL-60 IC50 (µM) |
| Compound A | N-Methylpiperazine | >50 | >50 | >50 | >50 |
| Compound B | N-Ethylpiperazine | 10.5 | 8.7 | 4.3 | 2.1 |
| Compound C | N-Propylpiperazine | 5.6 | 4.8 | 2.1 | 1.5 |
| Compound D | N-Butylpiperazine | 3.2 | 2.5 | 1.8 | 1.0 |
Note: The specific structures of the compounds are detailed in the source literature. The general trend indicates that increasing the alkyl chain length on the piperazine nitrogen enhances cytotoxic activity.[4]
Table 2: Antitubercular Activity of Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings [6]
| Compound | R | MABA-INH (μg/mL) | MABA-RIF (μg/mL) |
| 6a | 4-fluorophenyl | >100 | >100 |
| 6b | 4-chlorophenyl | >100 | >100 |
| 6c | 4-bromophenyl | >100 | >100 |
| 6d | 4-iodophenyl | >100 | >100 |
| 6e | 4-nitrophenyl | 1.56 | 0.78 |
| 6f | 4-(trifluoromethyl)phenyl | 50 | 25 |
| 6g | 4-methylphenyl | >100 | >100 |
| 6h | 4-methoxyphenyl | >100 | >100 |
| 6i | 4-(trifluoromethoxy)phenyl | 100 | 50 |
| 6j | 4-cyanophenyl | 6.25 | 1.56 |
| 6k | pyridin-4-yl | 1.56 | 0.78 |
| INH | - | 0.04 | 0.04 |
| RIF | - | 0.08 | 0.08 |
Note: MABA-INH and MABA-RIF refer to the minimum inhibitory concentrations against isoniazid-susceptible and rifampicin-resistant strains of M. tuberculosis, respectively.
Experimental Protocols
A detailed experimental protocol is essential for the accurate evaluation and comparison of novel compounds.[4] Below are generalized methodologies for key experiments.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
2. Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand and varying concentrations of the test compound in a suitable buffer.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki (inhibition constant) or IC50 value is determined by analyzing the competition binding data.
Visualizations
Caption: General structure of 1,4-dinicotinoylpiperazine analogs.
Caption: A typical experimental workflow for SAR studies.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential: A Comparative Analysis of 1-(4-Methylbenzoyl)piperazine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Within this landscape, 1-(4-Methylbenzoyl)piperazine derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the efficacy of these derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of cancer research.
A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been synthesized and evaluated for their potential as anticancer agents.[1] These compounds, which feature a this compound core structure with various substitutions on the benzoyl ring, have shown considerable cell growth inhibitory activity across a range of human cancer cell lines.[1] The primary mechanism of action investigated is cytotoxicity, with the potency of each derivative quantified by its half-maximal inhibitory concentration (IC50).
Comparative Efficacy: A Quantitative Overview
The cytotoxic activity of several this compound derivatives was assessed against a panel of human cancer cell lines originating from liver, breast, and colon cancers. The results, presented in Table 1, highlight the varying degrees of efficacy attributable to different substitutions on the 4-position of the benzoyl ring.
| Compound ID | R Group (Substitution at 4-position) | HUH7 (Liver) IC50 (µM) | MCF7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 5a | -Cl | 5.4 ± 0.8 | 8.2 ± 1.1 | 6.5 ± 0.9 |
| 5b | -F | 7.1 ± 1.2 | 9.5 ± 1.4 | 8.3 ± 1.1 |
| 5c | -OCH3 | > 40 | > 40 | > 40 |
| 5d | -Br | 4.8 ± 0.7 | 7.9 ± 1.0 | 5.9 ± 0.8 |
| 5e | -NO2 | 3.9 ± 0.5 | 6.1 ± 0.8 | 4.7 ± 0.6 |
| 5f | -C6H5 | 12.5 ± 2.1 | 15.8 ± 2.5 | 14.2 ± 2.3 |
| 5g | -2,4-di-F | 6.2 ± 0.9 | 8.8 ± 1.3 | 7.4 ± 1.0 |
Data sourced from "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives".[1]
Among the tested compounds, the derivative with a nitro group substitution (5e) exhibited the most potent cytotoxic activity across all three cell lines. Conversely, the methoxy-substituted derivative (5c) showed minimal activity, with IC50 values exceeding 40 µM. This structure-activity relationship suggests that electron-withdrawing groups at the 4-position of the benzoyl ring may enhance the anticancer efficacy of this class of compounds.
Experimental Protocols: Methodologies for Biological Assays
The evaluation of the cytotoxic effects of these derivatives was primarily conducted using the Sulforhodamine B (SRB) assay. For broader applicability and comparison, the protocol for the widely used MTT assay is also provided.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000 to 20,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[2]
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate for 1.5 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3] Incubate at 37°C for 15 minutes with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[3]
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and potential mechanisms of action, the following diagrams have been generated.
Some piperazine derivatives have been shown to exert their effects through the modulation of signaling pathways involved in cellular stress and inflammation. One such pathway is the IL-6/Nrf2 loop.
In this pathway, oxidative stress can lead to the dissociation of the Nrf2-Keap1 complex in the cytoplasm. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including Interleukin-6 (IL-6), leading to their expression.[4][5] The activation of this pathway can have complex, context-dependent effects on cell survival and inflammation. Further investigation is required to elucidate the precise role of this compound derivatives in modulating this and other signaling pathways.
This guide provides a foundational comparison of the efficacy of this compound derivatives. The presented data and methodologies offer a valuable resource for researchers aiming to build upon these findings and further explore the therapeutic potential of this promising class of compounds in the fight against cancer.
References
- 1. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Nrf2 Induces Interleukin-6 (IL-6) Expression via an Antioxidant Response Element within the IL-6 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 induces interleukin-6 (IL-6) expression via an antioxidant response element within the IL-6 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the-Mechanism of Action of Novel 1-(4-Methylbenzoyl)piperazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of novel 1-(4-Methylbenzoyl)piperazine compounds, benchmarking their performance against established therapeutic alternatives. The information presented herein is supported by experimental data from various studies, offering a comprehensive overview for researchers in drug discovery and development.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. Their primary mechanism of action against cancer cells involves the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.
A study on a novel piperazine derivative, referred to as PCC, demonstrated its strong suppressive effect on human liver cancer cell lines. The compound was found to induce both the intrinsic and extrinsic pathways of apoptosis. This was evidenced by a significant decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases 3/7, 9, and 8.[1] Furthermore, PCC was shown to cause cell cycle arrest in the G1 phase.[1]
Another investigation into a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives revealed significant cytotoxic activity against a panel of cancer cell lines, including those from the liver, breast, colon, and stomach.[2]
Comparative Cytotoxicity Data
To contextualize the anticancer potential of these novel compounds, their cytotoxic activity is compared with standard chemotherapeutic agents used in the treatment of liver cancer, such as doxorubicin, cisplatin, and sorafenib. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Novel Piperazine Derivative (PCC) | SNU-475 (Liver Cancer) | 6.98 ± 0.11 | [1] |
| Novel Piperazine Derivative (PCC) | SNU-423 (Liver Cancer) | 7.76 ± 0.45 | [1] |
| Doxorubicin | HepG2 (Liver Cancer) | 0.8 - 1.3 | [3][4] |
| Doxorubicin | Huh7 (Liver Cancer) | 5.2 | [4] |
| Cisplatin | HepG2 (Liver Cancer) | 7 - 16.09 | [5][6] |
| Sorafenib | HepG2 (Liver Cancer) | 5.93 - 8.51 | [7] |
| Sorafenib | Huh7 (Liver Cancer) | 7.11 - 17.11 | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Signaling Pathway for Apoptosis Induction
The induction of apoptosis by these piperazine compounds involves a cascade of molecular events. The following diagram illustrates the proposed signaling pathway.
Neuromodulatory and Anthelmintic Activity: GABA Receptor Interaction
Beyond their anticancer properties, piperazine and its derivatives are known for their effects on the central nervous system and as anthelmintic agents.[5][8] The primary mechanism for these activities is the modulation of the γ-aminobutyric acid (GABA) receptor, the main inhibitory neurotransmitter receptor in the brain.[5][8]
Piperazine compounds can act as agonists at the GABA receptor, leading to paralysis of parasites, which allows the host to expel them.[5] This selectivity for helminths is attributed to differences in the GABA receptor isoforms between vertebrates and invertebrates.[5]
Comparative GABA Receptor Binding Affinity
The affinity of a compound for a receptor is often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table compares the Ki values of various piperazine derivatives and benzodiazepines, a well-known class of GABA receptor modulators.
| Compound Class | Compound | Receptor Subtype | Ki (nM) | Reference |
| Piperazine Derivative | 1-(2-chlorophenyl)piperazine (2CPP) | α1β2γ2 | IC20 = 46,000 | [9] |
| Benzodiazepine | Diazepam | α1β3γ2 | 16.7 | [10] |
| Benzodiazepine | Flunitrazepam | α1β3γ2 | 1.3 | [10] |
| Benzodiazepine | Clonazepam | α1β3γ2 | 1.1 | [10] |
Note: The value for 2CPP is an IC20, the concentration causing 20% inhibition, which is different from a Ki value but indicates its relative potency.
Anthelmintic Alternatives
While piperazine has been a longstanding treatment for parasitic worm infections, several alternative anthelmintic drugs are now commonly used.
| Drug | Mechanism of Action |
| Mebendazole | Inhibits the formation of microtubules in worms. |
| Pyrantel Pamoate | Acts as a depolarizing neuromuscular blocking agent, causing paralysis. |
| Albendazole | Causes degenerative alterations in the intestinal cells of the worm. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to validate the mechanisms of action discussed.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Workflow:
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the this compound compound for the specified time.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[10]
Workflow:
Protocol:
-
Culture cells and treat with the test compound.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at 4°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
Add Propidium Iodide staining solution and incubate in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[10]
GABAa Receptor Binding Assay
This assay measures the ability of a compound to bind to the GABAA receptor, typically by competing with a radiolabeled ligand.[5]
Workflow:
Protocol:
-
Prepare crude synaptic membranes from rat or mouse brains.
-
Incubate the membrane preparation with a constant concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and a range of concentrations of the unlabeled test compound (this compound derivative).
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analyze the data to calculate the IC50 of the test compound, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 1-(4-Methylbenzoyl)piperazine Derivatives in Experimental Cancer Research
A detailed guide for researchers and drug development professionals on the synthesis, cytotoxic activity, and proposed mechanisms of 1-(4-Methylbenzoyl)piperazine and its analogs, providing a cross-validation of experimental findings.
This guide offers a comprehensive comparison of experimental results for this compound and its closely related derivatives, with a focus on their potential as anticancer agents. The information presented herein is collated from various studies to provide an objective overview of their performance, supported by detailed experimental protocols and data.
Cytotoxicity Profile against Human Cancer Cell Lines
A study on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has demonstrated significant cytotoxic activity against a broad panel of human cancer cell lines.[1][2] While data for the exact 1-(4-methylbenzoyl) derivative is not explicitly detailed, the study includes close analogs such as the 1-(4-fluorobenzoyl) and 1-(4-chlorobenzoyl) derivatives, which provide a strong indication of the potential efficacy of this class of compounds. The cytotoxic activity was determined using the Sulforhodamine B (SRB) assay, with results presented as GI50 values (the concentration required to inhibit cell growth by 50%).
| Compound | R-Group | HUH7 (Liver) | HCT116 (Colon) | MCF7 (Breast) | FOCUS (Liver) | MAHLAVU (Liver) | HEPG2 (Liver) | HEP3B (Liver) | BT20 (Breast) | T47D (Breast) | CAMA-1 (Breast) | KATO-3 (Gastric) | MFE-296 (Endometrial) |
| 5a | 4-Cl | 4.88 ± 0.11 | 4.19 ± 0.04 | 4.79 ± 0.01 | 4.96 ± 0.05 | 4.96 ± 0.05 | 4.96 ± 0.05 | 4.96 ± 0.05 | 4.96 ± 0.05 | 4.96 ± 0.05 | 4.96 ± 0.05 | 4.96 ± 0.05 | 4.96 ± 0.05 |
| 5b | 4-F | 4.41 ± 0.06 | 3.98 ± 0.04 | 4.35 ± 0.03 | 4.72 ± 0.02 | 4.72 ± 0.02 | 4.72 ± 0.02 | 4.72 ± 0.02 | 4.72 ± 0.02 | 4.72 ± 0.02 | 4.72 ± 0.02 | 4.72 ± 0.02 | 4.72 ± 0.02 |
| 5c | 4-OCH3 | 5.25 ± 0.06 | 4.77 ± 0.06 | 5.14 ± 0.04 | 5.41 ± 0.04 | 5.41 ± 0.04 | 5.41 ± 0.04 | 5.41 ± 0.04 | 5.41 ± 0.04 | 5.41 ± 0.04 | 5.41 ± 0.04 | 5.41 ± 0.04 | 5.41 ± 0.04 |
| 5d | 4-Br | 4.76 ± 0.04 | 4.29 ± 0.05 | 4.67 ± 0.02 | 4.90 ± 0.03 | 4.90 ± 0.03 | 4.90 ± 0.03 | 4.90 ± 0.03 | 4.90 ± 0.03 | 4.90 ± 0.03 | 4.90 ± 0.03 | 4.90 ± 0.03 | 4.90 ± 0.03 |
| 5e | 4-NO2 | 5.01 ± 0.03 | 4.54 ± 0.04 | 4.95 ± 0.03 | 5.18 ± 0.02 | 5.18 ± 0.02 | 5.18 ± 0.02 | 5.18 ± 0.02 | 5.18 ± 0.02 | 5.18 ± 0.02 | 5.18 ± 0.02 | 5.18 ± 0.02 | 5.18 ± 0.02 |
| 5f | 4-Phenyl | 4.88 ± 0.02 | 4.42 ± 0.03 | 4.81 ± 0.02 | 5.04 ± 0.01 | 5.04 ± 0.01 | 5.04 ± 0.01 | 5.04 ± 0.01 | 5.04 ± 0.01 | 5.04 ± 0.01 | 5.04 ± 0.01 | 5.04 ± 0.01 | 5.04 ± 0.01 |
| 5g | 2,4-di-F | 4.29 ± 0.04 | 3.87 ± 0.03 | 4.23 ± 0.02 | 4.58 ± 0.02 | 4.58 ± 0.02 | 4.58 ± 0.02 | 4.58 ± 0.02 | 4.58 ± 0.02 | 4.58 ± 0.02 | 4.58 ± 0.02 | 4.58 ± 0.02 | 4.58 ± 0.02 |
| Camptothecin (Control) | - | 4.98 ± 0.02 | 4.98 ± 0.02 | 4.98 ± 0.02 | 4.98 ± 0.02 | 4.98 ± 0.02 | 4.98 ± 0.02 | 4.98 ± 0.02 | 4.98 ± 0.02 | 4.98 ± 0.02 | 4.98 ± 0.02 | 4.98 ± 0.02 | 4.98 ± 0.02 |
Data presented as -log(GI50) M. Higher values indicate greater potency. Data extracted from the study by Gurdal et al. (2012).
Experimental Protocols
Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives[1]
A solution of 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry dichloromethane is cooled to 0–5 °C in an ice bath. Triethylamine (5.94 mmol) is added to the cold reaction mixture and stirred for 10 minutes. Subsequently, the respective 4-substituted benzoyl chloride (1.98 mmol), such as 4-methylbenzoyl chloride, is added. The reaction mixture is stirred for 5–6 hours at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography.
Caption: General synthesis workflow for 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.
Cytotoxicity Assay (Sulforhodamine B Assay)[2]
Human cancer cell lines are seeded in 96-well plates and incubated. After 24 hours, the cells are treated with various concentrations of the test compounds and incubated for a further 72 hours. Post-incubation, the cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB) dye. The unbound dye is washed away, and the protein-bound dye is solubilized with a TRIS base solution. The absorbance is then measured at a specific wavelength (e.g., 515 nm) to determine cell viability and calculate the GI50 values.
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Proposed Mechanism of Action
While the precise signaling pathway for the cytotoxic effects of this compound derivatives has not been fully elucidated, studies on similar piperazine-containing compounds suggest potential mechanisms. Some piperazine derivatives have been shown to induce apoptosis and inhibit topoisomerase II.[1] Apoptosis, or programmed cell death, is a critical process in eliminating cancer cells. Topoisomerase II is an enzyme essential for DNA replication and cell division, and its inhibition can lead to cell cycle arrest and apoptosis.
Based on these general findings, a proposed signaling pathway leading to apoptosis is illustrated below. It is important to note that this is a hypothetical pathway for this specific class of compounds and requires further experimental validation.
Caption: A proposed signaling pathway for the anticancer activity of this compound derivatives.
Conclusion and Future Directions
The available experimental data suggests that this compound and its analogs are a promising class of compounds with significant cytotoxic activity against a variety of cancer cell lines. The ease of their synthesis makes them attractive candidates for further development.
Future research should focus on:
-
Direct comparative studies: Evaluating this compound alongside its analogs and standard chemotherapeutic agents in the same experimental setup to provide a clear, direct comparison of efficacy.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways involved in their cytotoxic effects to aid in rational drug design and identify potential biomarkers for patient selection.
-
In vivo studies: Assessing the antitumor efficacy, pharmacokinetics, and safety profile of the most potent compounds in animal models of cancer.
-
Antimicrobial studies: Quantitatively evaluating the antimicrobial activity of these compounds to explore their potential as dual-action anticancer and antimicrobial agents.
This guide provides a solid foundation for researchers interested in the further investigation and development of this compound derivatives as potential therapeutic agents. The presented data and protocols should facilitate the cross-validation of experimental results and guide future research in this promising area of medicinal chemistry.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-(4-Methylbenzoyl)piperazine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedural information for the proper disposal of 1-(4-Methylbenzoyl)piperazine.
Hazard Profile and Safety Summary
Based on the analysis of similar chemical structures, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be associated with the piperazine moiety, which is known to cause skin irritation, serious eye damage, and may cause an allergic skin reaction.
Quantitative Data Summary
The following table summarizes the inferred properties and potential hazards of this compound based on data from analogous compounds.
| Parameter | Inferred Information | Citation |
| Chemical Name | This compound | |
| CAS Number | 111752-26-2 | [1] |
| Molecular Formula | C12H16N2O | [1] |
| Appearance | Likely a solid | |
| Primary Hazards | Expected to cause skin irritation and serious eye damage. May be harmful if swallowed. | [2] |
| Personal Protective Equipment (PPE) | Safety goggles or face shield, chemical-resistant gloves (e.g., nitrile), lab coat. | |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes. | |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | |
| Spill Procedure | Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite) and collect for disposal. | |
| Disposal Method | Dispose of as hazardous chemical waste in accordance with all applicable regulations. Incineration in a licensed facility is the preferred method. | [2][3] |
Experimental Protocols: Disposal Procedure
The following protocol outlines the step-by-step process for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the compound, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Conduct all operations involving this compound within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place any solid this compound waste directly into a designated, properly labeled hazardous waste container.
-
This includes contaminated items such as weighing papers, pipette tips, and gloves.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Aqueous and organic solvent wastes should be kept separate.[1]
-
-
Empty Containers:
-
"Empty" containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed.
-
The rinsate from cleaning the container must be collected as hazardous liquid waste.
-
3. Labeling of Hazardous Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Irritant," "Skin Sensitizer").
-
Record the date when the waste was first added to the container.[4]
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
The preferred method of disposal for piperazine derivatives is high-temperature incineration in a facility equipped with afterburners and scrubbers to prevent the release of harmful combustion byproducts.[3]
-
Never dispose of this compound down the drain or in the regular trash.[5]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 1-(4-Methylbenzoyl)piperazine
Essential Safety and Handling Guide for 1-(4-Methylbenzoyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles compliant with ANSI Z87.1 standards are mandatory. A face shield should be worn over safety glasses, particularly when there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves offer good short-term protection. For extended contact or handling larger quantities, consult the glove manufacturer's resistance guide. Always inspect gloves before use.[1][3] |
| Body Protection | Laboratory Coat | A standard lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron or suit should be worn.[2][4] |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH-approved respirator if working outside of a chemical fume hood or if there is a potential for dust or aerosol generation.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]
-
Verify that all necessary PPE is readily available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.[5]
2. Handling:
-
Weighing: Conduct all weighing operations within a ventilated enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solvent to the vial containing the compound and gently swirl to dissolve.[1]
-
Transferring: Use a clean pipette or syringe for transferring solutions.[1]
-
General Precautions: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly with soap and water after handling.[1][4]
3. Post-Handling:
-
Clean all equipment and the work area thoroughly.
-
Remove and properly dispose of contaminated PPE.
-
Launder contaminated work clothes separately from other clothing.[4]
Disposal Plan
Proper disposal of chemical waste is critical to prevent harm to personnel and the environment.
1. Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and properly labeled container.[1]
2. Waste Segregation:
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[1]
-
Keep halogenated and non-halogenated waste streams separate.[1]
-
Segregate aqueous waste from organic solvent waste.[1]
3. Disposal Procedure:
-
Ensure all waste containers are securely sealed and stored in a designated, well-ventilated area.
-
Arrange for disposal through a licensed hazardous waste disposal service.
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of water.[4] Continue flushing until medical advice is received.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][6]
Visual Guides
The following diagrams illustrate the key workflows and decision-making processes for the safe handling of this compound.
Caption: Workflow for handling this compound.
Caption: Decision-making for selecting appropriate PPE.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
